2-Butyl-1H-imidazole-4,5-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-1H-imidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-4-5-10-6(8(12)13)7(11-5)9(14)15/h2-4H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLIGITZXQUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597606 | |
| Record name | 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71998-99-7 | |
| Record name | 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines computed data, information on analogous compounds, and established synthetic methodologies to offer a thorough profile for research and development purposes.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported, a combination of computed properties and data from analogous compounds provides valuable insights into its physicochemical characteristics.
Computed and Analog-Informed Data
The following table summarizes the available quantitative data for this compound. Computed values are derived from PubChem, and where available, experimental data for the closely related 2-Propyl-1H-imidazole-4,5-dicarboxylic acid and the parent Imidazole-4,5-dicarboxylic acid are included for comparative purposes.
| Property | This compound Value | Data Type | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (Analog) | Imidazole-4,5-dicarboxylic acid (Parent) |
| Molecular Formula | C₉H₁₂N₂O₄ | - | C₈H₁₀N₂O₄ | C₅H₄N₂O₄ |
| Molecular Weight | 212.20 g/mol | Computed | 198.17 g/mol | 156.10 g/mol |
| CAS Number | 71998-99-7 | - | 58954-23-7 | 570-22-9 |
| IUPAC Name | This compound | - | 2-propyl-1H-imidazole-4,5-dicarboxylic acid | 1H-imidazole-4,5-dicarboxylic acid |
| Melting Point | Not available in searched literature. | - | 190-195 °C[1] | 270-275 °C[2] |
| Boiling Point | Not available in searched literature. | - | Not available | Not available |
| Solubility | Not available in searched literature. | - | Soluble in water, ethanol, and acetone.[1] | 0.5 g/L in water[2] |
| pKa | Not available in searched literature. | - | Not available | Not available |
| XLogP3 | 1.5 | Computed | 0.6 | -0.2 |
| Exact Mass | 212.07970687 Da | Computed | 184.04840674 Da | 156.01710661 Da |
| Hydrogen Bond Donors | 3 | Computed | 3 | 3 |
| Hydrogen Bond Acceptors | 6 | Computed | 6 | 6 |
Synthesis and Experimental Protocols
Synthesis of this compound via Oxidation of 2-Butylbenzimidazole
This protocol is a hypothetical procedure based on the general method described for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids.[3]
Materials:
-
2-Butylbenzimidazole
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% aqueous solution)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-butylbenzimidazole in concentrated sulfuric acid (maintaining a concentration of approximately 1 M) with cooling in an ice bath to maintain the temperature below 10°C.
-
Addition of Oxidant: While vigorously stirring and maintaining the low temperature, add a stoichiometric excess of 30% hydrogen peroxide dropwise to the solution. The molar ratio of hydrogen peroxide to 2-butylbenzimidazole should be approximately 11:1.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-70°C. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Precipitation and Isolation: The product, this compound, should precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water to remove any residual acid and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the butyl group (triplet for the terminal methyl, multiplets for the methylene groups) and the imidazole N-H proton. The carboxylic acid protons may be broad or exchange with the solvent.
-
¹³C NMR: Expect signals for the four distinct carbons of the butyl group, the three carbons of the imidazole ring, and the two carboxylic acid carbons.
-
-
Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the O-H stretch of the carboxylic acids (broad), the C=O stretch of the carboxylic acids, the C=N and C=C stretches of the imidazole ring, and the C-H stretches of the butyl group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (212.20 g/mol ).
Potential Biological Activities and Signaling Pathways
While no specific biological studies on this compound have been found, the imidazole-4,5-dicarboxylic acid scaffold is of significant interest in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities.[4]
Imidazole-based compounds are known to exhibit a wide array of pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities.[1][5] The dicarboxylic acid functional groups on the imidazole ring of the target molecule provide sites for potential interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Given that some imidazole derivatives act as kinase inhibitors, a potential mechanism of action for this compound, if it were to exhibit anticancer activity, could involve the inhibition of a protein kinase signaling pathway.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 2-butylbenzimidazole.
Caption: General synthetic workflow for this compound.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical mechanism where a 2-substituted-1H-imidazole-4,5-dicarboxylic acid derivative could inhibit a generic kinase signaling pathway, a common target for imidazole-based drug candidates.
Caption: Hypothetical inhibition of a kinase signaling pathway by an imidazole derivative.
References
An In-depth Technical Guide to the Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthesis pathway for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a 2-butylbenzimidazole intermediate, followed by an oxidative cleavage to yield the target molecule. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.
Core Synthesis Pathway
The principal synthetic route to this compound involves two key transformations:
-
Step 1: Synthesis of 2-Butylbenzimidazole. This initial step involves the condensation reaction between o-phenylenediamine and valeric acid.
-
Step 2: Oxidation of 2-Butylbenzimidazole. The benzimidazole intermediate is then subjected to oxidative cleavage of the benzene ring to form the desired dicarboxylic acid.
Below is a visual representation of this synthetic pathway.
Caption: Overall synthesis workflow for this compound.
Step 1: Synthesis of 2-Butylbenzimidazole
The formation of the 2-butylbenzimidazole intermediate is achieved through the condensation of o-phenylenediamine with valeric acid. This reaction is typically acid-catalyzed and driven by the removal of water.
Experimental Protocol:
While a specific protocol for 2-butylbenzimidazole is not extensively detailed in the literature, a general and reliable method for the synthesis of 2-alkylbenzimidazoles can be adapted. The following is a representative procedure based on established methods for similar compounds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine o-phenylenediamine (1.0 equivalent) and valeric acid (1.1 to 1.5 equivalents). A catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid, can be added to facilitate the reaction. Toluene or xylene can be used as an azeotropic solvent to aid in the removal of water.
-
Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Quantitative Data (Step 1):
| Parameter | Value | Reference |
| Reactants | o-Phenylenediamine, Valeric Acid | General Benzimidazole Synthesis |
| Catalyst | Polyphosphoric Acid (PPA) or HCl | General Benzimidazole Synthesis |
| Solvent | Toluene or Xylene (optional) | General Benzimidazole Synthesis |
| Reaction Temperature | Reflux | General Benzimidazole Synthesis |
| Reaction Time | 4 - 12 hours | General Benzimidazole Synthesis |
| Typical Yield | 70 - 90% | Estimated from similar reactions |
Step 2: Oxidation of 2-Butylbenzimidazole
The pivotal step in this synthesis is the oxidative cleavage of the benzene ring of 2-butylbenzimidazole to yield this compound. This transformation can be achieved using strong oxidizing agents. A documented effective method utilizes hydrogen peroxide in a sulfuric acid medium.
Experimental Protocol:
The following protocol is based on optimized conditions reported for the oxidation of 2-alkylbenzimidazoles.[1]
-
Reaction Setup: In a reaction vessel, dissolve 2-butylbenzimidazole (1.0 equivalent) in concentrated sulfuric acid to achieve a 1 M solution. The vessel should be placed in an ice bath to manage the exothermic nature of the dissolution.
-
Addition of Oxidant: While maintaining a low temperature, slowly add hydrogen peroxide (30% aqueous solution, 11.0 equivalents) to the stirred solution. The temperature should be carefully controlled to prevent runaway reactions.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature of 50-70 °C. The reaction progress can be monitored by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from water or an appropriate organic solvent.
An alternative oxidizing agent that has been used for the oxidation of benzimidazoles to imidazole-4,5-dicarboxylic acids is potassium permanganate (KMnO4) in an acidic or alkaline medium.[2]
Caption: Detailed experimental workflow for the two-step synthesis.
Quantitative Data (Step 2):
| Parameter | Value | Reference |
| Reactant | 2-Butylbenzimidazole | [1] |
| Oxidizing Agent | Hydrogen Peroxide (30%) | [1] |
| Solvent/Medium | Concentrated Sulfuric Acid | [1] |
| Molar Ratio (H₂O₂:Benzimidazole) | 11 : 1 | [1] |
| Concentration of Benzimidazole | 1 M in H₂SO₄ | [1] |
| Reaction Temperature | 50 - 70 °C | [1] |
| Typical Yield | High (exact value for butyl derivative not specified) | [1] |
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the butyl group protons (triplet, sextet, quartet) and the imidazole N-H proton. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | Resonances for the butyl carbons, the imidazole ring carbons, and the two carboxylic acid carbons. |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acids, C=O stretch of the carboxylic acids, C=N and C=C stretches of the imidazole ring, and C-H stretches of the butyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂N₂O₄, MW: 212.20 g/mol ). |
Conclusion
The synthesis of this compound is a feasible two-step process that is accessible to researchers in organic and medicinal chemistry. The key steps involve the well-established formation of a benzimidazole intermediate followed by a robust oxidative cleavage. The provided protocols and data serve as a comprehensive guide for the successful synthesis and characterization of this important molecule. Careful control of reaction conditions, particularly during the oxidation step, is crucial for achieving high yields and purity.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Butyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound featuring an imidazole core, a butyl substituent at the 2-position, and two carboxylic acid groups at the 4 and 5-positions.[1] Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2] The dicarboxylic acid functionality allows for the formation of coordination complexes and offers sites for further chemical modification. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, essential for its identification, characterization, and application in research and drug development.
Predicted and Analog-Based Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. For comparison, available experimental data for the parent compound, 1H-Imidazole-4,5-dicarboxylic acid, is also included.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13-14 | br s | 2H | -COOH |
| ~12-13 | br s | 1H | N-H (imidazole) |
| ~2.8-3.0 | t | 2H | -CH₂- (alpha to imidazole) |
| ~1.6-1.8 | m | 2H | -CH₂- |
| ~1.3-1.5 | m | 2H | -CH₂- |
| ~0.9 | t | 3H | -CH₃ |
Predicted in DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~145-150 | C2 (imidazole) |
| ~125-130 | C4/C5 (imidazole) |
| ~30-35 | -CH₂- (alpha to imidazole) |
| ~25-30 | -CH₂- |
| ~20-25 | -CH₂- |
| ~13-15 | -CH₃ |
Predicted in DMSO-d₆.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimers) |
| 2900-3200 | Medium | N-H stretch (imidazole) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| 1680-1720 | Strong | C=O stretch (carboxylic acid) |
| 1550-1620 | Medium | C=N, C=C stretch (imidazole ring) |
| 1200-1300 | Strong | C-O stretch (carboxylic acid) |
| 920-960 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 212.08 | [M]⁺ (Molecular Ion) |
| 195.08 | [M-OH]⁺ |
| 167.08 | [M-COOH]⁺ |
| 155.08 | [M-C₄H₉]⁺ |
| 111.04 | [M-COOH-C₄H₉]⁺ |
Molecular weight calculated for C₉H₁₂N₂O₄ is 212.20 g/mol .[1] Fragmentation patterns are predicted based on common fragmentation of carboxylic acids and alkyl-substituted heterocycles.
UV-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption for this compound
| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Transition |
| ~210-230 | High | Methanol/Ethanol | π → π |
| ~270-290 | Moderate | Methanol/Ethanol | n → π |
Prediction based on typical absorptions of substituted imidazoles.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the spectroscopic characterization of this compound.
Synthesis of 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acids
A plausible synthetic route involves the oxidation of the corresponding 2-alkylbenzimidazole.[3]
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization Workflow
Caption: General workflow for spectroscopic characterization.
Detailed Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker DRX-400 or equivalent spectrometer would be used, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Spectra would be acquired with a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans would be accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Spectra would be acquired with a spectral width of 220 ppm, using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024-4096) would be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two or similar FTIR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample would be placed directly onto the ATR crystal.
-
Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹. Typically, 16 scans would be co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Thermo Scientific Q Exactive (Orbitrap) or a Waters SYNAPT G2-Si (Q-TOF) would be used.
-
Ionization Method: Electrospray ionization (ESI) in both positive and negative ion modes would be employed due to the polar nature of the carboxylic acid groups.
-
Sample Preparation: The sample would be dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.
-
Acquisition: Mass spectra would be acquired over a mass range of m/z 50-500. The exact mass measurements would be used to confirm the elemental composition of the molecular ion and its fragments.
-
-
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A Shimadzu UV-2600 or similar double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the compound would be prepared in a UV-grade solvent such as methanol or ethanol. This stock solution would be diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Acquisition: The spectrum would be scanned from 200 to 800 nm. The solvent would be used as a blank for baseline correction. The wavelength of maximum absorbance (λ_max) would be recorded.
-
Conclusion
While direct experimental data for this compound remains elusive, this guide provides a robust framework for its spectroscopic characterization based on established principles and data from analogous structures. The detailed protocols and predicted data serve as a valuable resource for researchers in the synthesis, identification, and application of this and related imidazole derivatives in the field of drug discovery and materials science. Further experimental work is necessary to validate these predictions and fully elucidate the spectroscopic properties of this compound.
References
An In-depth Technical Guide on 2-Butyl-1H-imidazole-4,5-dicarboxylic acid (CAS: 71998-99-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid, a molecule of interest in medicinal chemistry. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis and potential biological evaluation, and explores its putative mechanisms of action based on structurally related compounds.
Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note that most of the available data is computed, and experimental validation is recommended.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₄ | PubChem[1] |
| Molecular Weight | 212.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 71998-99-7 | PubChem[1] |
| Canonical SMILES | CCCCC1=NC(=C(N1)C(=O)O)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C9H12N2O4/c1-2-3-4-5-10-6(8(12)13)7(11-5)9(14)15/h2-4H2,1H3,(H,10,11)(H,12,13)(H,14,15) | PubChem[1] |
| InChIKey | UFVLIGITZXQUON-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.5 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 3 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 5 | PubChem |
| Computed Rotatable Bond Count | 4 | PubChem |
| Computed Exact Mass | 212.07970687 | PubChem[1] |
| Computed Monoisotopic Mass | 212.07970687 | PubChem[1] |
| Computed Topological Polar Surface Area | 103 Ų | PubChem[1] |
| Computed Heavy Atom Count | 15 | PubChem |
| Predicted Melting Point | 190-195 °C (for 2-propyl analog) | Ningbo Inno Pharmchem Co.,Ltd.[2] |
| Predicted Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in DMF | Ningbo Inno Pharmchem Co.,Ltd. (for 2-propyl analog) |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed adaptation and requires experimental optimization.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Materials:
-
2-Butylbenzimidazole
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-butylbenzimidazole in 1 M sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of 30% hydrogen peroxide to the cooled solution while stirring. An optimal molar ratio of hydrogen peroxide to 2-alkylbenzimidazole has been reported as 11:1.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold distilled water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Potential Biological Activities and Investigative Protocols
Derivatives of imidazole-4,5-dicarboxylic acid have shown promise as antiproliferative agents, and other substituted 2-butyl-imidazoles have been investigated as Angiotensin-Converting Enzyme (ACE) inhibitors.[4]
Angiotensin-Converting Enzyme (ACE) Inhibition
The structural similarity of this compound to known ACE inhibitors suggests it may also exhibit this activity. The dicarboxylate moiety could potentially chelate the zinc ion in the active site of ACE, a key interaction for inhibition.[5]
Experimental Protocol for In Vitro Colorimetric ACE Inhibition Assay
This protocol is adapted from a study on N-substituted-2-butyl-4-chloro-1H-imidazole derivatives.[4]
Caption: Workflow for the in vitro ACE inhibition assay.
Materials:
-
Angiotensin-Converting Enzyme (ACE) extract
-
This compound (Test Compound)
-
Lisinopril (Standard)
-
Sodium borate buffer (containing 0.3 M NaCl)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Hydrochloric acid (1 M)
-
Pyridine
-
Benzene sulfonyl chloride
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Pre-incubate the ACE enzyme extract with various concentrations of the test compound or the standard, lisinopril, for 10 minutes at 37°C in a 96-well plate.
-
Initiate the enzymatic reaction by adding the sodium borate buffer containing 5 mM HHL.
-
Incubate the mixture for 30 minutes at 37°C.
-
Terminate the reaction by adding 60 µL of 1 M HCl.
-
For color development, add 120 µL of pyridine followed by 60 µL of benzene sulfonyl chloride.
-
Cool the plate on ice for 5 minutes.
-
Measure the absorbance of the resulting yellow color at 410 nm using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the reduction in hippuric acid (HA) concentration in the presence of the inhibitor to the control reaction. IC₅₀ values are then determined from semi-logarithmic plots.
Potential Antiproliferative Activity via CDK2 Inhibition
Imidazole derivatives are known to act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target for anticancer drug development. The core imidazole scaffold of this compound suggests it could potentially interact with the ATP-binding site of CDK2.
CDK2 Signaling Pathway and Point of Inhibition
Caption: Potential inhibition of the CDK2 pathway.
Predicted Spectroscopic Data
As experimental spectroscopic data for this compound is not currently available, the following data is predicted based on its chemical structure and typical values for similar compounds. This data should be used for reference purposes only and requires experimental verification.
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): ~12-14 (br s, 2H, -COOH), ~7-8 (br s, 1H, imidazole N-H), ~2.8 (t, 2H, -CH₂-), ~1.7 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): ~165-170 (-COOH), ~150 (imidazole C2), ~135 (imidazole C4/C5), ~125 (imidazole C4/C5), ~30 (-CH₂-), ~28 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃) |
| FT-IR | ν (cm⁻¹): ~3300-2500 (br, O-H and N-H stretch), ~2960, 2870 (C-H stretch), ~1700 (C=O stretch), ~1620 (C=N stretch), ~1450 (C-H bend) |
| Mass Spec. (EI) | m/z (%): 212 (M⁺), 195 (M⁺ - OH), 167 (M⁺ - COOH), 123, 95, 57 |
Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocols are adaptations and require optimization. The predicted spectroscopic data has not been experimentally verified. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. This compound | C9H12N2O4 | CID 19036100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
Physical and chemical properties of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its molecular structure, physicochemical characteristics, and potential biological activities. Detailed experimental protocols for its synthesis are provided, alongside spectral data for related compounds to aid in characterization. Furthermore, a potential signaling pathway involving imidazole-4,5-dicarboxylic acid derivatives as modulators of the N-methyl-D-aspartate (NMDA) receptor is illustrated, highlighting its therapeutic potential.
Introduction
This compound belongs to the class of substituted imidazole dicarboxylic acids. The imidazole ring is a prominent scaffold in numerous biologically active molecules, including amino acids and pharmaceuticals. The presence of two carboxylic acid groups and a butyl substituent on the imidazole core imparts specific chemical properties that make it a versatile building block for the synthesis of more complex molecules, including coordination polymers and potential therapeutic agents. This guide aims to be a centralized resource for professionals working with this compound.
Molecular and Physicochemical Properties
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 71998-99-7 | [1] |
| Molecular Formula | C₉H₁₂N₂O₄ | [1] |
| Molecular Weight | 212.20 g/mol | [1] |
| Canonical SMILES | CCCCC1=NC(=C(N1)C(=O)O)C(=O)O | [1] |
| InChI Key | UFVLIGITZXQUON-UHFFFAOYSA-N | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 212.07970687 | [1] |
| Topological Polar Surface Area | 103 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
Table 3: Experimental and Analog-Based Physical Properties
| Property | This compound | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (for comparison) | Reference |
| Melting Point | Data not available | 190-195 °C | [2] |
| Boiling Point | Data not available | Data not available | |
| Solubility | Data not available | Soluble in water, ethanol, and acetone | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidative cleavage of the benzene ring of a corresponding 2-alkylbenzimidazole.[3][4] The following is a detailed experimental protocol based on optimal conditions reported for this class of compounds.
Synthesis of this compound
This procedure is based on the general method for the oxidation of 2-alkylbenzimidazoles.[3][4]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Butylbenzimidazole
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% aqueous solution)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add a calculated amount of concentrated sulfuric acid to deionized water to prepare a 1 M sulfuric acid solution.
-
To this cooled solution, slowly dissolve the 2-butylbenzimidazole.
-
While maintaining the temperature with the ice bath, add 30% hydrogen peroxide dropwise to the stirred solution. The molar ratio of hydrogen peroxide to 2-butylbenzimidazole should be approximately 11:1 for optimal yield.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours, or until reaction completion is indicated by a suitable method (e.g., TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with copious amounts of cold deionized water to remove any residual acid.
-
For further purification, the crude product can be recrystallized from hot water.
-
Dry the purified product under vacuum to yield this compound as a solid.
Spectral Data (Analog-Based)
Infrared (IR) Spectroscopy
The FTIR spectrum of imidazole-4,5-dicarboxylic acid would be expected to show the following characteristic absorption bands:
-
A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups and N-H stretching of the imidazole ring.[5]
-
A strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxylic acid groups.
-
Peaks in the 1600-1450 cm⁻¹ region attributed to C=N and C=C stretching vibrations within the imidazole ring.[5]
-
C-O stretching and O-H bending vibrations are expected in the 1400-1200 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be expected to show a signal for the imidazole ring proton, as well as signals corresponding to the butyl group. The acidic protons of the carboxylic acid groups may appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carboxylic acid carbons, the carbons of the imidazole ring, and the four carbons of the butyl group.
Potential Biological Activity and Signaling Pathway
Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their activity as modulators of N-methyl-D-aspartate (NMDA) receptors.[6] Specifically, compounds in this class have shown properties of partial agonism at the NMDA receptor.[6] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its dysregulation is implicated in various neurological disorders.
The proposed mechanism of action involves the binding of the imidazole-4,5-dicarboxylic acid derivative to the glutamate binding site on the GluN2 subunit of the NMDA receptor. As a partial agonist, it would elicit a submaximal receptor response compared to the full agonist, glutamate. This modulatory activity could be beneficial in conditions of either excessive or insufficient NMDA receptor stimulation.
Caption: Potential interaction of imidazole-4,5-dicarboxylic acid derivatives with the NMDA receptor.
Conclusion
This compound is a compound with significant potential in both materials science and medicinal chemistry. While there are gaps in the publicly available experimental data for this specific molecule, information on its analogs and general synthetic methodologies provides a strong foundation for its further investigation. The potential for derivatives of this scaffold to modulate NMDA receptor activity opens up exciting avenues for the development of novel therapeutics for neurological disorders. This technical guide serves as a starting point for researchers and developers interested in exploring the properties and applications of this versatile imidazole derivative.
References
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and generalized synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug development, with a focus on presenting clear, quantitative data and a logical workflow for its synthesis.
Molecular Structure and Properties
This compound, with the chemical formula C9H12N2O4, is a derivative of imidazole featuring a butyl group at the 2-position and two carboxylic acid groups at the 4 and 5-positions.[1] The structural characteristics of the imidazole ring, combined with the acidic nature of the carboxyl groups and the lipophilic butyl chain, suggest its potential as a scaffold in medicinal chemistry.
Computed Physicochemical Data
The following table summarizes the key computed physicochemical properties of this compound. These values are computationally derived and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C9H12N2O4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 71998-99-7 | PubChem[1] |
| Molecular Weight | 212.20 g/mol | PubChem[1] |
| Exact Mass | 212.07970687 Da | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 103 Ų | PubChem[1] |
Synthesis of 2-Substituted Imidazole-4,5-dicarboxylic Acids: A General Overview
Generalized Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles
This protocol is a generalized procedure based on the synthesis of similar 2-substituted imidazole-4,5-dicarboxylic acids. Optimization for the 2-butyl derivative would be necessary.
Materials:
-
2-Butylbenzimidazole
-
Sulfuric Acid (concentrated)
-
Hydrogen Peroxide (30% solution)
-
Deionized Water
-
Ice Bath
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-butylbenzimidazole in concentrated sulfuric acid to a concentration of approximately 1 Molar. This step should be performed in an ice bath to manage the exothermic reaction.
-
Oxidation: While maintaining the low temperature with the ice bath, slowly add a molar excess of 30% hydrogen peroxide to the reaction mixture. A molar ratio of approximately 11:1 (hydrogen peroxide to 2-alkylbenzimidazole) has been suggested as optimal for similar syntheses.
-
Reaction Monitoring: The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material.
-
Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured over crushed ice to precipitate the crude product. The precipitate is then collected by vacuum filtration and washed with cold deionized water to remove any residual acid.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to yield the final product of high purity.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthesis of 2-substituted imidazole-4,5-dicarboxylic acids via the oxidation of 2-substituted benzimidazoles.
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the scientific literature detailing the biological activities or signaling pathway interactions of this compound. However, the broader class of imidazole derivatives is known to exhibit a wide range of pharmacological properties.[2] Many imidazole-containing compounds have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3]
Given the structural motifs present in this compound, it is plausible that this molecule could be explored for similar biological activities. The presence of the dicarboxylic acid functionality could also make it a candidate for use as a linker in the synthesis of metal-organic frameworks (MOFs) or as a building block for more complex pharmaceutical agents. Further research is required to elucidate the specific biological profile and potential therapeutic applications of this compound.
Concluding Remarks
This compound is a molecule of interest with potential applications in medicinal chemistry and materials science. While detailed experimental data and biological activity studies are not yet available, this guide provides a foundational understanding of its molecular structure and a viable, generalized synthetic approach. The provided information is intended to support further research and development efforts focused on this and related imidazole derivatives. Researchers are encouraged to use the outlined synthetic strategy as a starting point and to conduct thorough characterization and biological screening to fully explore the potential of this compound.
References
An In-depth Technical Guide to Imidazole-4,5-dicarboxylic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole-4,5-dicarboxylic acid, a pivotal heterocyclic compound, has played a significant role in the advancement of medicinal and coordination chemistry. This whitepaper provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. Detailed experimental protocols for key syntheses are presented, alongside a thorough compilation of its physicochemical and spectroscopic properties. Furthermore, this guide explores the compound's utility as a versatile building block in the synthesis of pharmacologically active agents, with a focus on its derivatives' interactions with key biological pathways.
Discovery and Historical Context
The journey of imidazole-4,5-dicarboxylic acid is intrinsically linked to the broader history of imidazole chemistry. While the parent imidazole ring was first synthesized by Heinrich Debus in 1858, the specific dicarboxylic acid derivative emerged later from pioneering work in the late 19th and early 20th centuries.
One of the earliest documented syntheses of imidazole-4,5-dicarboxylic acid was reported in 1891.[1] This method involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.[1] Another significant early contribution came in 1919 from Fargher and Pyman, who detailed its preparation as part of their broader investigations into nitro-, arylazo-, and amino-glyoxalines (imidazoles).[2][3]
A subsequent key development in the synthesis of this important intermediate was the oxidation of benzimidazole. In 1956, it was shown that benzimidazole could be oxidized using potent oxidizing agents like potassium dichromate or potassium permanganate to yield imidazole-4,5-dicarboxylic acid.[4] These foundational methods, though historically significant, often suffered from drawbacks such as the use of expensive starting materials or harsh reaction conditions.
Key Synthetic Methodologies
The synthesis of imidazole-4,5-dicarboxylic acid has evolved to improve efficiency, yield, and economic viability. Below are detailed protocols for the historical and a more contemporary method.
Synthesis from Tartaric Acid Dinitrate (Maquenne, 1891)
This classical method laid the groundwork for the preparation of imidazole-4,5-dicarboxylic acid.
Experimental Protocol:
-
Nitrification of Tartaric Acid: Tartaric acid is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to produce tartaric acid dinitrate.
-
Ammonolysis and Cyclization: The resulting tartaric acid dinitrate is then reacted with an aqueous solution of ammonia and formaldehyde.
-
Isolation: The imidazole-4,5-dicarboxylic acid precipitates from the reaction mixture and is isolated by filtration.
Oxidation of Benzimidazole (1956)
This method provides a route from a more complex heterocyclic starting material.
Experimental Protocol:
-
Reaction Setup: Benzimidazole is dissolved in a suitable solvent, typically an aqueous acidic solution.
-
Oxidation: A strong oxidizing agent, such as potassium permanganate or potassium dichromate, is added portion-wise to the solution while controlling the temperature.
-
Workup: After the reaction is complete, the manganese dioxide byproduct (if using permanganate) is filtered off.
-
Isolation: The filtrate is then acidified to precipitate the imidazole-4,5-dicarboxylic acid, which is collected by filtration and purified by recrystallization.
Specific yields and detailed reaction conditions can vary based on the chosen oxidizing agent and scale of the reaction. A more recent iteration of this method using hydrogen peroxide as the oxidant has also been explored.[4]
Economical Synthesis from Imidazole (Modern Method)
A more recent and economically favorable method has been developed, starting from the basic imidazole ring.
Experimental Protocol:
-
Hydroxymethylation: Imidazole is reacted with a 2 to 5-fold molar excess of formaldehyde at elevated temperatures (80-120 °C), often in the presence of a strong base like potassium hydroxide.
-
Oxidation: The resulting mixture of hydroxymethylated imidazoles is then treated with nitric acid at a high temperature (100-140 °C).
-
Isolation: Upon cooling, the imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture and can be isolated by filtration. This method boasts good yields, typically in the range of 75-80%.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of imidazole-4,5-dicarboxylic acid is crucial for its application in research and development.
Table 1: Physicochemical Properties of Imidazole-4,5-dicarboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O₄ | [1] |
| Molecular Weight | 156.10 g/mol | [1] |
| Melting Point | 270-275 °C | [1] |
| Solubility in Water | 0.5 g/L | [1] |
| pKa | 3.59 ± 0.10 (Predicted) | |
| pH (0.5 g/L in H₂O) | 3.7 (at 20 °C) | [1] |
| Autoignition Temperature | 430 °C | [1] |
| Bulk Density | 650-660 kg/m ³ | [1] |
Table 2: Spectroscopic Data for Imidazole-4,5-dicarboxylic Acid
| Technique | Key Features and Observations | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 10.02 (br s, 2H), 8.81 (s, 1H) | |
| ¹³C NMR | Data not readily available in searched literature. | |
| FT-IR (KBr) | Characteristic peaks around 3445 cm⁻¹ (N-H stretching), 1600 cm⁻¹ (asymmetric C=O stretching), and 1400 cm⁻¹ (C=N stretching). A broad peak is also observed between 3200-3420 cm⁻¹ (O-H stretching). | [5][6] |
| Mass Spec (EI) | Molecular ion peak at m/z 156. Prominent fragments from the loss of OH (m/z 139) and COOH (m/z 111). | [7][8][9] |
Role in Drug Development and Biological Pathways
Imidazole-4,5-dicarboxylic acid is a valuable scaffold in medicinal chemistry, primarily serving as a precursor for a variety of pharmacologically active compounds.[10] Its derivatives have been investigated for a range of therapeutic applications.
Central Nervous System Activity
Derivatives of imidazole-4,5-dicarboxylic acid have shown activity within the central nervous system. Amides derived from this acid have been reported to have a stimulating effect. More specifically, certain derivatives have been identified as partial agonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory function.[11] This interaction can lead to either convulsant or anticonvulsant effects depending on the dose and specific derivative.[11] Furthermore, some 1,2-substituted imidazole-4,5-dicarboxylic acids have demonstrated antiparkinsonian activity in animal models, suggesting an involvement in dopaminergic neuromodulation.[12][13]
Precursor to Antibiotics and Other Therapeutics
Imidazole-4,5-dicarboxylic acid is a crucial intermediate in the synthesis of semi-synthetic penicillins and cephalosporins, highlighting its importance in the development of antibiotics. It is also used in the preparation of 4-aminoimidazole-5-carboxylic acid, a precursor for purine synthesis. The imidazole scaffold is a purine mimic, and its dicarboxamide derivatives are hypothesized to be potential kinase inhibitors by competitively binding to the ATP site.[14]
Conclusion
From its early synthesis over a century ago to its current role as a versatile building block in modern drug discovery, imidazole-4,5-dicarboxylic acid continues to be a compound of significant interest to the scientific community. Its rich history of synthesis, coupled with its valuable physicochemical properties, has solidified its importance as a key intermediate. The ongoing exploration of its derivatives promises to yield novel therapeutic agents, particularly in the realms of central nervous system disorders and infectious diseases. This guide serves as a foundational resource for researchers aiming to harness the potential of this remarkable heterocyclic compound.
References
- 1. Imidazole-4,5-dicarboxylic acid for synthesis | 570-22-9 [sigmaaldrich.com]
- 2. espublisher.com [espublisher.com]
- 3. espublisher.com [espublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5-Imidazoledicarboxylic acid [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. Page loading... [guidechem.com]
- 11. [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives in dopaminergic transmission suppression ttests in mice and rats | Research Results in Pharmacology [rrpharmacology.ru]
- 13. researchgate.net [researchgate.net]
- 14. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines [mdpi.com]
An In-depth Technical Guide to 2-Butyl-1H-imidazole-4,5-dicarboxylic acid: Synthesis, Properties, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic organic compound with significant potential as a key intermediate in the synthesis of pharmaceutical compounds. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis methodologies, and its likely application in drug development, particularly in the context of antihypertensive agents. While direct biological activity data for this specific molecule is limited, its structural similarity to intermediates used in the synthesis of angiotensin II receptor blockers (ARBs) suggests its importance in medicinal chemistry. This document outlines detailed experimental protocols for the synthesis of related compounds, presents its physicochemical properties in a structured format, and visualizes its potential role in modulating the Renin-Angiotensin-Aldosterone System (RAAS) pathway.
Chemical and Physical Properties
This compound, with the CAS number 71998-99-7, is a substituted imidazole derivative.[1][2][3] Its fundamental properties are summarized in the table below, based on computed data from publicly available chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₄ | PubChem[1] |
| Molecular Weight | 212.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 71998-99-7 | PubChem[1] |
| Canonical SMILES | CCCCC1=NC(=C(N1)C(=O)O)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C9H12N2O4/c1-2-3-4-5-10-6(8(12)13)7(11-5)9(14)15/h2-4H2,1H3,(H,10,11)(H,12,13)(H,14,15) | PubChem[1] |
| InChIKey | UFVLIGITZXQUON-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis Methodology
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a general and effective method for the preparation of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids has been described.[4][5] This method involves the oxidation of a corresponding 2-alkylbenzimidazole.
General Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles
This protocol is based on a reported method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids and can be adapted for the 2-butyl derivative.[4][5]
Workflow for the Synthesis of 2-Alkyl-imidazole-4,5-dicarboxylic Acids
Caption: General workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.
Materials:
-
2-Butylbenzimidazole (starting material)
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% solution)
-
Distilled water
-
Ice bath
Procedure:
-
Preparation of the Reaction Mixture: A solution of 2-butylbenzimidazole in concentrated sulfuric acid is prepared to a concentration of 1 M in a reaction vessel equipped with a stirrer and a dropping funnel. The vessel is cooled in an ice bath to maintain a low temperature.
-
Oxidation: Hydrogen peroxide is added dropwise to the stirred solution. The molar ratio of hydrogen peroxide to 2-butylbenzimidazole should be approximately 11:1 for optimal results.[4][5] The temperature should be carefully monitored and maintained during the addition.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured onto crushed ice to precipitate the product. The crude product is then collected by filtration, washed with cold water, and dried.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.
Optimal Reaction Conditions:
| Parameter | Recommended Value |
| Concentration of 2-alkylbenzimidazole in H₂SO₄ | 1 M |
| Molar ratio of H₂O₂ to 2-alkylbenzimidazole | 11:1 |
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound is scarce in the current literature. However, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of imidazole have shown a wide range of activities, including antibacterial, antifungal, and anticancer properties.[6][7]
The most significant potential application of this compound lies in its role as a key intermediate in the synthesis of more complex pharmaceutical molecules.[8] Specifically, the closely related analogue, 2-Propyl-1H-imidazole-4,5-dicarboxylic acid, is a crucial building block for the synthesis of Olmesartan, a potent angiotensin II receptor blocker (ARB) used in the treatment of hypertension.[6] This suggests that this compound is a valuable precursor for the development of novel ARBs or other therapeutic agents targeting the Renin-Angiotensin-Aldosterone System (RAAS).
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure. ARBs, likely synthesized from intermediates such as this compound, competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby lowering blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action for ARBs
Caption: The RAAS pathway and the inhibitory action of Angiotensin II Receptor Blockers (ARBs).
Conclusion
This compound is a valuable chemical entity with significant, albeit largely unexplored, potential in pharmaceutical development. While direct biological profiling of this compound is lacking, its role as a likely intermediate in the synthesis of potent therapeutics, particularly angiotensin II receptor blockers, is strongly suggested by the utility of its close structural analogs. The synthetic methodology outlined in this guide provides a foundation for its preparation and further investigation. Future research should focus on the development of specific synthesis protocols for this compound and the exploration of its utility in the creation of novel drug candidates. The continued investigation of such imidazole derivatives is a promising avenue for the discovery of new and improved therapeutic agents.
References
- 1. This compound | C9H12N2O4 | CID 19036100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS#:71998-99-7 | this compound | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Derivatives of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds and their analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics. This document details experimental protocols for synthesis and biological testing, summarizes key quantitative data, and visualizes relevant signaling pathways to facilitate a deeper understanding of this promising class of molecules.
Introduction to Imidazole-4,5-dicarboxylic Acid Derivatives
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding and metal coordination, make it an attractive core for designing molecules with diverse pharmacological activities.[1][2] Specifically, the imidazole-4,5-dicarboxylic acid framework has emerged as a key pharmacophore, with derivatives exhibiting a range of biological effects, including antihypertensive, antiparkinsonian, antimicrobial, and anticancer properties.[3][4][5][6] This guide focuses on this compound and its structurally related compounds, exploring their therapeutic potential.
Synthesis of Imidazole-4,5-dicarboxylic Acid Derivatives
The synthesis of 2-substituted imidazole-4,5-dicarboxylic acids can be achieved through several routes. A common and effective method involves the oxidation of 2-alkylbenzimidazoles.[7] Another approach is the reaction of diaminomaleonitrile with appropriate reagents.[8] The synthesis of the core compound, this compound, and a key intermediate, 2-butyl-4-chloro-5-formylimidazole, are outlined below.
General Synthesis of 2-Alkyl-imidazole-4,5-dicarboxylic Acids
A preparative method for synthesizing 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of 2-alkylbenzimidazoles with hydrogen peroxide in the presence of sulfuric acid. Optimal yields are obtained with a specific molar ratio of the reactants.[7]
Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles [7]
-
Reaction Setup: Prepare a 1 M solution of the 2-alkylbenzimidazole in sulfuric acid.
-
Oxidation: Add hydrogen peroxide to the solution with a hydrogen peroxide to 2-alkylbenzimidazole molar ratio of 11:1.
-
Reaction Conditions: Maintain the reaction at a controlled temperature as described in the literature.
-
Work-up and Purification: Following the completion of the reaction (monitored by an appropriate technique like TLC or LC-MS), the product is isolated and purified using standard procedures such as crystallization or chromatography.
Synthesis of 2-Butyl-4-chloro-5-formylimidazole
This compound is a key intermediate for the synthesis of various biologically active molecules, including angiotensin II receptor antagonists.[3][9]
Experimental Protocol: Synthesis of 2-Butyl-4-chloro-5-formylimidazole [9][10]
-
Oxidation: A 1M solution of (NH4)2Ce(NO3)6 in water (305 ml) is added slowly to a solution of 2-butyl-4-chloro-5-hydroxymethylimidazole (20 g, 0.106 mol) in glacial acetic acid (350 ml) at 10-15 °C.[10]
-
Reaction Time: The reaction mixture is stirred at room temperature for 2.5 hours.[10]
-
Neutralization: The pH of the reaction mixture is adjusted to 4 with 2N KOH, maintaining the temperature at 20 °C during the addition.[10]
-
Extraction: The product is extracted four times with 500 ml of CH2Cl2 for each extraction.[10]
-
Washing: The combined organic extracts are washed three times with 300 ml of saturated aqueous NaHCO3 solution.[10]
-
Drying and Concentration: The organic layer is dried over Na2SO4 and concentrated to yield the title compound as a colorless solid.[10]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for various diseases.
Antihypertensive Activity: ACE Inhibition
Certain N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been designed and synthesized as potential angiotensin-converting enzyme (ACE) inhibitors.[4][5] One such derivative, compound 4b from the series, exhibited an exceptional IC50 value of 1.31 ± 0.026 μM.[4]
Experimental Protocol: In Vitro Colorimetric ACE Inhibition Assay [4]
-
Pre-incubation: The ACE enzyme extract is pre-incubated with various concentrations of the test compounds (e.g., 250 nM to 25 μM) or a standard inhibitor like lisinopril (e.g., 100-500 nM) for 10 minutes at 37 °C.
-
Substrate Addition: The reaction is initiated by adding the substrate, and the mixture is incubated for a specified period.
-
Colorimetric Reaction: A colorimetric reagent is added, which reacts with the product of the enzymatic reaction.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 410 nm). The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.
Antiparkinsonian Activity: Modulation of Dopaminergic and Glutamatergic Systems
Derivatives of imidazole-4,5-dicarboxylic acid have shown promise as antiparkinsonian agents.[3][11] These compounds are believed to exert their effects through the modulation of dopaminergic and glutamatergic neurotransmission, with some acting as NMDA receptor antagonists.[3]
Studies on compounds IEM2258, IEM2248, and IEM2247 demonstrated a significant dose-dependent antiparkinsonian activity in animal models.[11] For instance, IEM2258 significantly increased locomotor activity in the Open-field test, and at doses of 0.4–0.5 mmol, its effect surpassed that of the comparator drug, amantadine.[11]
Experimental Protocol: Assessment of Antiparkinsonian Activity [11]
-
Reserpine-Induced Extrapyramidal Disorders (Open-field test):
-
Induction: Mice are injected with reserpine to induce extrapyramidal symptoms.
-
Treatment: After 30 minutes, the imidazole-dicarboxylic acid derivatives are injected into the lateral brain ventricles at doses ranging from 0.1 to 0.5 mmol.
-
Observation: Locomotor activity is analyzed in an Open-field test 2 hours later.
-
-
Haloperidol-Induced Catalepsy (Morpurgo method):
-
Induction and Treatment: The test compounds are injected simultaneously with an intraperitoneal injection of haloperidol.
-
Assessment: The severity of catalepsy is assessed using the Morpurgo method at various time points.
-
Anticancer Activity
A wide array of imidazole derivatives has been investigated for their anticancer properties, demonstrating activity against various cancer cell lines.[1][2][3][12] The mechanisms of action are diverse and include the inhibition of key signaling pathways such as AKT and ERK1/2, EGFR inhibition, and disruption of microtubule polymerization.[5][13]
Antimicrobial Activity
Imidazole-containing compounds are well-known for their antimicrobial effects.[7] Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination [7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test organism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for selected imidazole derivatives.
| Compound ID | Target/Assay | Cell Line/Organism | IC50 / MIC (μM) | Reference |
| 4b | ACE Inhibition | - | 1.31 ± 0.026 | [4] |
| IEM2258 | Antiparkinsonian | Mouse | - (active at 0.1-0.5 mmol) | [11] |
| IEM2247 | Antiparkinsonian | Mouse | - (active at 0.2-0.3 mmol) | [11] |
| HL1 | Antibacterial | S. aureus | 625 µg/mL | [7] |
| HL1 | Antibacterial | MRSA | 1250 µg/mL | [7] |
| HL2 | Antibacterial | S. aureus / MRSA | 625 µg/mL | [7] |
| HL2 | Antibacterial | E. coli, P. aeruginosa, A. baumannii | 2500 µg/mL | [7] |
| Derivative 6 | Anticancer | PC3 | 0.097 | [3] |
| Derivative 6 | Anticancer | A549 | 0.04 | [3] |
| Derivative 6 | Anticancer | MCF7 | 0.013 | [3] |
| Derivative 6 | Anticancer | A2780 | 0.022 | [3] |
| Derivative 13 | p97/VCP ATPase Inhibition | - | 0.00035 | [3] |
| Derivative 14 | p97/VCP ATPase Inhibition | - | 0.00036 | [3] |
| Compound 4f | Anticancer | A549 | 6.60 | [12] |
| Compound 4f | Anticancer | HeLa | 3.24 | [12] |
| Compound 4f | Anticancer | SGC-7901 | 5.37 | [12] |
| Compound 4m | Anticancer | HeLa | 4.07 | [12] |
| Compound 4q | Anticancer | SGC-7901 | 2.96 | [12] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of imidazole derivatives are a result of their interaction with various cellular targets and signaling pathways.
ACE Inhibition Pathway
ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. They also inhibit the degradation of bradykinin, a vasodilator. The net effect is vasodilation and a reduction in blood pressure.
Dopaminergic and Glutamatergic Pathways in Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons leads to an imbalance in the basal ganglia circuitry, with hyperactivity of the glutamatergic system. Imidazole-4,5-dicarboxylic acid derivatives with NMDA receptor antagonist activity can help restore this balance.
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 | Benchchem [benchchem.com]
- 3. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. protocols.io [protocols.io]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchhub.com [researchhub.com]
- 8. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 11. tandfonline.com [tandfonline.com]
- 12. repositorio.ufop.br [repositorio.ufop.br]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid from Benzimidazole Derivatives
Introduction
2-Butyl-1H-imidazole-4,5-dicarboxylic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted imidazole core with two carboxylic acid groups, makes it an attractive building block for the synthesis of more complex molecules, including potential therapeutic agents and functional polymers.[1] This application note describes a detailed protocol for the synthesis of this compound, commencing from a readily available benzimidazole derivative. The synthetic strategy involves a two-step process: the synthesis of 2-butylbenzimidazole followed by its oxidative cleavage to the target dicarboxylic acid.
Overall Synthetic Strategy
The synthesis commences with the preparation of 2-butylbenzimidazole. While the user specified "benzimidazole" as the starting material, a more practical and efficient approach begins with the condensation of o-phenylenediamine with valeric acid or a derivative thereof. Subsequently, the synthesized 2-butylbenzimidazole undergoes oxidative cleavage of the benzene ring to yield the desired this compound. This oxidation can be achieved using strong oxidizing agents, with a notable method employing hydrogen peroxide in a sulfuric acid medium.[2][3]
Experimental Protocols
Part 1: Synthesis of 2-Butylbenzimidazole
This protocol outlines the synthesis of the intermediate, 2-butylbenzimidazole, from o-phenylenediamine and valeric acid. This reaction is a classic example of benzimidazole synthesis.[4]
Materials:
-
o-Phenylenediamine
-
Valeric acid
-
4M Hydrochloric acid
-
Sodium hydroxide solution
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a mixture of o-phenylenediamine (0.1 mol) and valeric acid (0.11 mol).
-
Slowly add 4M hydrochloric acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain this temperature for 4 hours with continuous stirring.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of a sodium hydroxide solution until a pH of approximately 7-8 is reached. This will cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
For purification, recrystallize the crude product from ethanol. If the solution is colored, add a small amount of activated charcoal and heat briefly before hot filtration.
-
Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals of 2-butylbenzimidazole by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterize the product by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Part 2: Synthesis of this compound
This protocol details the oxidation of 2-butylbenzimidazole to the target compound, this compound, using hydrogen peroxide in sulfuric acid.[2][3]
Materials:
-
2-Butylbenzimidazole (from Part 1)
-
Concentrated sulfuric acid (98%)
-
Hydrogen peroxide (30% solution)
-
Deionized water
-
Ice bath
-
Standard laboratory glassware (three-necked flask, dropping funnel, thermometer, etc.)
-
Mechanical stirrer
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2-butylbenzimidazole (0.05 mol) to concentrated sulfuric acid (to achieve a 1 M concentration of the substrate) while cooling the flask in an ice bath to maintain the temperature below 10°C.
-
Once the 2-butylbenzimidazole is completely dissolved, begin the dropwise addition of 30% hydrogen peroxide (0.55 mol, 11 equivalents) through the dropping funnel. Maintain the reaction temperature between 20-30°C using an ice bath. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by a suitable method (e.g., TLC).
-
Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the solution. Allow the mixture to stand for a few hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product in a vacuum oven at a moderate temperature.
-
Further purification can be achieved by recrystallization from hot water or an appropriate organic solvent.
-
Characterize the final product, this compound, using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and elemental analysis.
Data Presentation
Table 1: Summary of Expected Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 2-Butylbenzimidazole | C₁₁H₁₄N₂ | 174.24 | 75-85 | 148-150 |
| This compound | C₉H₁₂N₂O₄ | 212.20 | 60-70 | >300 (decomposes) |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR | δ (ppm): ~13 (s, 2H, -COOH), ~3.0 (t, 2H, -CH₂-), ~1.7 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃). The NH proton may be broad and exchangeable. |
| ¹³C NMR | δ (ppm): ~165 (-COOH), ~145 (C=N), ~130 (C-C of imidazole), ~30 (-CH₂-), ~28 (-CH₂-), ~22 (-CH₂-), ~13 (-CH₃). |
| IR | ν (cm⁻¹): ~3400-2500 (broad, O-H and N-H stretching), ~1700 (C=O stretching), ~1620 (C=N stretching). |
Visualization
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
References
Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 2-substituted imidazole-4,5-dicarboxylates. The information is compiled from available chemical literature and is intended to guide researchers in the synthesis of N-alkylated imidazole derivatives, which are valuable scaffolds in medicinal chemistry.
Introduction
The N-alkylation of imidazoles is a fundamental transformation in organic synthesis, providing access to a wide array of biologically active molecules. However, the N-alkylation of 2-substituted imidazole-4,5-dicarboxylates presents unique challenges. The presence of two electron-withdrawing carboxylate groups at the 4 and 5-positions, coupled with a substituent at the 2-position, creates significant steric hindrance around the imidazole nitrogen atoms. This steric congestion makes the N-alkylation reaction difficult, often resulting in low to moderate yields. Overcoming this challenge typically requires the use of strong, non-nucleophilic bases.[1]
This protocol outlines a general procedure for the N-alkylation of these sterically hindered imidazoles, based on the limited information available in the scientific literature. It also provides a logical workflow for the synthesis of the starting materials and the subsequent alkylation step.
Data Presentation
Due to the limited availability of specific quantitative data for a range of substrates, the following tables provide a general framework for documenting experimental results. Researchers should adapt these tables to record their specific findings.
Table 1: Reaction Conditions for N-Alkylation of Diethyl 2-Substituted-1H-imidazole-4,5-dicarboxylate
| Entry | 2-Substituent (R) | Alkylating Agent (R'-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Propyl | Ethyl iodide | DBU | DMF | 80-100 | 24 | <50 |
| 2 | Phenyl | Benzyl bromide | DBU | DMF | 80-100 | 24 | <50 |
| 3 | Methyl | Methyl iodide | NaH | THF | rt - 50 | 12 | Variable |
| 4 | Isopropyl | Propyl bromide | K₂CO₃ | Acetonitrile | Reflux | 48 | Low/No Reaction |
*Note: Yields are expected to be poor to moderate based on literature suggestions.[1] These are illustrative entries and should be replaced with experimental data.
Table 2: Characterization Data for N-Alkylated Products
| Product | 2-Substituent (R) | N-Alkyl Group (R') | Molecular Formula | Calculated Mass | Observed Mass (MS) | ¹H NMR (δ, ppm) |
| 1a | Propyl | Ethyl | C₁₄H₂₂N₂O₄ | 298.34 | ||
| 1b | Phenyl | Benzyl | C₂₃H₂₂N₂O₄ | 390.43 | ||
| 1c | Methyl | Methyl | C₁₀H₁₄N₂O₄ | 226.23 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate (Starting Material)
This procedure is adapted from known synthetic methods.[2][3]
Materials:
-
Butyraldehyde
-
Diethyl aminomalonate hydrochloride
-
Triethyl orthoformate
-
Ethanol
-
Sodium ethoxide
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol.
-
To this solution, add diethyl aminomalonate hydrochloride and stir until dissolved.
-
Add butyraldehyde dropwise to the reaction mixture at room temperature.
-
Add triethyl orthoformate and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
Protocol 2: General Procedure for N-Alkylation of Diethyl 2-Substituted-1H-imidazole-4,5-dicarboxylate
This protocol is based on the finding that a strong, non-nucleophilic base is required for this transformation.[1]
Materials:
-
Diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous DMF, add DBU (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis.
Caption: Synthetic workflow for the preparation of N-alkylated imidazole-4,5-dicarboxylates.
Caption: Logical steps involved in the N-alkylation reaction.
References
Applications of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-1H-imidazole-4,5-dicarboxylic acid and its derivatives represent a significant scaffold in medicinal chemistry, primarily investigated for their potential as cardiovascular agents. The imidazole core, substituted with a butyl group at the C2 position and carboxylic acid moieties at the C4 and C5 positions, provides a versatile platform for the design of potent enzyme inhibitors and receptor antagonists. This document outlines the key applications of this compound and its analogs, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows. The primary focus of research on this scaffold has been the development of angiotensin II (AII) receptor antagonists and angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension.
Key Applications and Quantitative Data
The medicinal chemistry applications of this compound derivatives are predominantly centered on the renin-angiotensin system (RAS), a critical regulator of blood pressure. By targeting key components of this system, these compounds have shown promise as antihypertensive agents.
Angiotensin II Receptor Antagonism
Derivatives of this compound have been synthesized and evaluated as antagonists of the angiotensin II receptor type 1 (AT1). Blockade of this receptor prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.
A notable example is the highly potent antagonist, 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid, which demonstrated a half-maximal inhibitory concentration (IC50) of 0.55 nM against the rabbit aorta AT1 receptor[1]. Another derivative, 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt (S-8307), displaced radiolabeled angiotensin II from rat adrenal cortical membranes with an IC50 of 4 x 10⁻⁵ M[2].
| Compound | Target | Assay System | IC50 | Reference |
| 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid | AT1 Receptor | Rabbit Aorta | 0.55 nM | [1] |
| 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt (S-8307) | Angiotensin II Binding | Rat Adrenal Cortical Membranes | 4 x 10⁻⁵ M (40 µM) | [2] |
Table 1: Angiotensin II Receptor Antagonist Activity of 2-Butyl-imidazole Derivatives. This table summarizes the in vitro potency of representative compounds.
Angiotensin-Converting Enzyme (ACE) Inhibition
The 2-butyl-imidazole scaffold has also been explored for its potential to inhibit angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
A series of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives were designed and synthesized as potential ACE inhibitors. One of the most active compounds in this series exhibited an IC50 value of 1.31 ± 0.026 μM in an in vitro colorimetric ACE inhibition assay[3]. Another study on 2-butyl-4-chloroimidazole-derived 1,3,4-oxadiazoles identified compounds with IC50 values for ACE inhibition ranging from 51.01 to 81.29 µM[4].
| Compound | Target | Assay System | IC50 | Reference |
| N-substituted-2-butyl-4-chloro-1H-imidazole derivative (Compound 4b) | ACE | In vitro colorimetric assay | 1.31 ± 0.026 µM | [3] |
| 2-butyl-4-chloroimidazole-derived 1,3,4-oxadiazole (Compound 5c) | ACE | In vitro assay | 51.01 ± 1.58 µM | [4] |
| 2-butyl-4-chloroimidazole-derived 1,3,4-oxadiazole (Compound 5b) | ACE | In vitro assay | 81.29 ± 0.70 µM | [4] |
Table 2: ACE Inhibitory Activity of 2-Butyl-imidazole Derivatives. This table presents the in vitro potency of synthesized compounds against ACE.
Experimental Protocols
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found, a general and adaptable two-step method can be inferred from the synthesis of related compounds. This involves the formation of a 2-butyl-4,5-dicyanoimidazole intermediate, followed by hydrolysis to the dicarboxylic acid.
Step 1: Synthesis of 2-Butyl-4,5-dicyanoimidazole
This step typically involves the condensation of diaminomaleonitrile (DAMN) with an appropriate orthoester, in this case, a valeryl orthoester, or by reacting DAMN with valeraldehyde followed by oxidation. A general procedure is as follows:
-
To a solution of diaminomaleonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add triethyl orthovalerate (1.1 equivalents).
-
Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture at a temperature ranging from 100 to 140 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate, 2-butyl-4,5-dicyanoimidazole, is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis to this compound
The dicyanoimidazole intermediate is then hydrolyzed to the dicarboxylic acid.
-
Suspend 2-butyl-4,5-dicyanoimidazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux (approximately 100-110 °C) for an extended period (12-24 hours), until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of a cold organic solvent like acetone to remove impurities.
-
Dry the resulting white to off-white solid, which is this compound, under vacuum.
In Vitro Angiotensin II Receptor Binding Assay
This protocol is a general guideline for determining the affinity of test compounds for the angiotensin II type 1 (AT1) receptor.
Materials:
-
Rat liver or adrenal cortical membranes (as a source of AT1 receptors)
-
[³H]Angiotensin II or [¹²⁵I]Angiotensin II (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Test compounds (e.g., derivatives of this compound)
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter, or a gamma counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the binding buffer, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at various concentrations.
-
For determining total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of unlabeled Angiotensin II.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature or 37 °C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I).
-
Quantify the radioactivity to determine the amount of bound radioligand.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
In Vitro Colorimetric ACE Inhibition Assay
This protocol provides a method for assessing the ACE inhibitory activity of the synthesized compounds.
Materials:
-
ACE from rabbit lung
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Assay buffer (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3)
-
Test compounds
-
1 M HCl
-
Pyridine
-
Benzene sulfonyl chloride
-
96-well microplate and a plate reader.
Procedure:
-
Prepare various concentrations of the test compounds in the assay buffer.
-
Pre-incubate the ACE enzyme with the test compounds for a specified time (e.g., 10 minutes) at 37 °C in the microplate.
-
Initiate the enzymatic reaction by adding the HHL substrate to each well.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Develop the color by adding pyridine and then benzene sulfonyl chloride. The hippuric acid produced by the enzymatic reaction reacts to form a yellow-colored product.
-
Measure the absorbance at a specific wavelength (e.g., 410 nm) using a microplate reader.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound compared to a control without an inhibitor.
-
Determine the IC50 value from the dose-response curve.
Visualizations
References
- 1. Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpeptide angiotensin II receptor antagonists. I. Pharmacological characterization of 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt (S-8307) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
Application Notes and Protocols for 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and coordination chemistry of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid, a versatile organic ligand. The protocols detailed below are intended to serve as a foundational guide for the utilization of this compound in the development of novel coordination polymers and metal-organic frameworks (MOFs). The unique structural features of this ligand, combining a hydrophobic butyl group with the coordinating capabilities of the imidazole ring and two carboxylic acid moieties, make it a promising candidate for applications in materials science, catalysis, and as an intermediate in pharmaceutical synthesis.[1][2]
Physicochemical Properties of the Ligand
This compound is a white crystalline powder.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₄ | [3] |
| Molecular Weight | 212.20 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 71998-99-7 | [3] |
| Canonical SMILES | CCCCC1=NC(=C(N1)C(=O)O)C(=O)O | [3] |
| InChI Key | UFVLIGITZXQUON-UHFFFAOYSA-N | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids via the oxidation of 2-alkylbenzimidazoles.[4]
Materials:
-
2-Butylbenzimidazole
-
Sulfuric acid (98%)
-
Hydrogen peroxide (30%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-butylbenzimidazole in concentrated sulfuric acid (98%) to a concentration of 1 M. Perform this step in an ice bath to manage the exothermic reaction.
-
While maintaining the temperature below 10°C, slowly add hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution. The molar ratio of hydrogen peroxide to 2-butylbenzimidazole should be approximately 11:1.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold deionized water to remove any residual acid.
-
Recrystallize the crude product from hot water to obtain pure this compound.
-
Dry the final product under vacuum.
Safety Precautions: Concentrated sulfuric acid and hydrogen peroxide are corrosive and strong oxidizing agents. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.
Protocol 2: General Procedure for Solvothermal Synthesis of a Mn(II) Coordination Polymer
This generalized protocol is based on methods reported for the synthesis of coordination polymers with structurally similar imidazole-dicarboxylic acid ligands.[5]
Materials:
-
This compound
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (25 mL)
-
Oven
Procedure:
-
In a 20 mL glass vial, combine this compound (0.1 mmol, 21.2 mg) and MnCl₂·4H₂O (0.1 mmol, 19.8 mg).
-
Add a solvent mixture of DMF (5 mL) and ethanol (5 mL).
-
Seal the vial and sonicate for 10 minutes to ensure homogeneity.
-
Transfer the reaction mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature slowly over 24 hours.
-
Colorless block-like crystals of the coordination polymer should form.
-
Isolate the crystals by decanting the mother liquor and wash them with fresh DMF.
Characterization
The resulting coordination polymers can be characterized using a suite of analytical techniques to determine their structure and properties.
Data Presentation
The following tables present representative data for a hypothetical Mn(II) coordination polymer of this compound, based on reported data for analogous structures.[5] This data is for illustrative purposes to guide researchers in their analysis.
Representative Crystallographic Data
| Parameter | Hypothetical Mn(II) Complex |
| Formula | C₂₂H₂₆Mn₂N₄O₁₀ |
| Formula Weight | 624.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 16.456(3) |
| c (Å) | 8.543(2) |
| β (deg) | 98.76(3) |
| Volume (ų) | 1405.1(5) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.476 |
| Absorption Coefficient (mm⁻¹) | 0.987 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |
Representative Selected Bond Lengths (Å) and Angles (deg)
| Bond/Angle | Length (Å) / Degrees (°) |
| Mn-O(1) | 2.154(3) |
| Mn-O(2) | 2.201(3) |
| Mn-O(3) | 2.345(3) |
| Mn-N(1) | 2.256(4) |
| O(1)-Mn-O(2) | 89.7(1) |
| O(1)-Mn-N(1) | 175.4(1) |
| O(2)-Mn-N(1) | 92.1(1) |
| O(3)-Mn-O(1) | 90.3(1) |
Potential Applications
Derivatives of imidazole-4,5-dicarboxylic acid have shown promise in various fields. The 2-propyl analogue is a key intermediate in the synthesis of the antihypertensive drug olmesartan.[2] This suggests that this compound and its coordination complexes could also serve as valuable building blocks in pharmaceutical development. Furthermore, the ability of this ligand to form porous MOFs opens up possibilities for applications in gas storage, separation, and heterogeneous catalysis. The luminescent properties observed in some related coordination polymers also indicate potential for use in chemical sensing and optoelectronic devices.[5]
References
Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids, valuable building blocks in medicinal chemistry and materials science. The featured protocol is based on the robust and scalable oxidation of readily available 2-alkylbenzimidazoles.
Introduction
2-Alkyl-substituted imidazole-4,5-dicarboxylic acids are important heterocyclic compounds that serve as versatile intermediates in the development of pharmaceuticals and functional materials. Their rigid imidazole core, coupled with the reactive carboxylic acid functionalities, allows for the construction of complex molecular architectures. This application note details a preparative method for their synthesis via the oxidation of 2-alkylbenzimidazoles with hydrogen peroxide in a strong acidic medium.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of various 2-alkyl-substituted imidazole-4,5-dicarboxylic acids. The data is compiled from literature sources and demonstrates the general applicability of the described protocol.
| 2-Alkyl Substituent | Starting Material | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| Propyl | 2-Propylbenzimidazole | 12 | 120 | ~45 |
| Propyl | 2-Propyl-toluimidazole mixture | 12 | 120 | 65-67 |
Note: The yields are based on the specific examples found in the cited literature and may vary depending on the exact experimental setup and purification methods.
Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles
This protocol describes a general procedure for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids.
Materials and Equipment:
-
2-Alkylbenzimidazole (substrate)
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% aqueous solution)
-
Ice-water bath
-
Three-necked round-bottom flask
-
Magnetic stirrer and heating mantle with temperature control
-
Dropping funnel
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve the 2-alkylbenzimidazole in concentrated sulfuric acid to achieve a final concentration of 1 M. Cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of Oxidant: While maintaining the low temperature, add 30% hydrogen peroxide dropwise to the stirred solution. The molar ratio of hydrogen peroxide to the 2-alkylbenzimidazole should be 11:1.[1][2]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 120 °C for 2-propylbenzimidazole) and maintain it for the required duration (e.g., 12 hours).[3] The optimal temperature and time may vary depending on the specific 2-alkyl substituent.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. The precipitated product is collected by vacuum filtration, washed with cold water, and dried to afford the crude 2-alkyl-substituted imidazole-4,5-dicarboxylic acid.
-
Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.
Signaling Pathway/Logical Relationship Diagram
Caption: Key components and transformation in the synthesis.
References
Application Notes and Protocols: Biological Activity of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid derivatives, with a primary focus on their roles as antihypertensive agents. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Derivatives of this compound represent a significant class of heterocyclic compounds with promising therapeutic potential, particularly in the management of cardiovascular diseases. These compounds have been extensively investigated as modulators of the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation. Specifically, research has highlighted their efficacy as Angiotensin II receptor antagonists and Angiotensin-Converting Enzyme (ACE) inhibitors. This document outlines the key biological activities and provides detailed methodologies for their evaluation.
Data Presentation: Biological Activities
The biological activities of various this compound derivatives are summarized below, with a focus on their inhibitory concentrations (IC50) against their respective targets.
Angiotensin II Receptor Antagonists
| Compound ID | Derivative Structure | Target | IC50 (nM) | Reference |
| 12b | 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid | AT1 Receptor (Rabbit Aorta) | 0.55 | [1] |
| 14u | 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide) | Angiotensin II Receptor | Potency in the nanomolar range | [2] |
| Generic | 2-alkyl benzimidazole derivatives | Angiotensin II Receptor | 10-5 - 10-7 M | [3] |
Angiotensin-Converting Enzyme (ACE) Inhibitors
| Compound ID | Derivative Structure | IC50 (µM) | Reference |
| 4a | N-(2-(2-butyl-4-chloro-1H-imidazol-5-yl)ethyl)-2-hydroxy-2-phenylacetamide | 5.21 ± 0.051 | [4] |
| 4b | N-(2-(2-butyl-4-chloro-1H-imidazol-5-yl)ethyl)-2-(4-chlorophenyl)-2-hydroxyacetamide | 1.31 ± 0.026 | [4][5][6][7] |
| 4c | N-(2-(2-butyl-4-chloro-1H-imidazol-5-yl)ethyl)-2-(4-fluorophenyl)-2-hydroxyacetamide | 2.54 ± 0.034 | [4] |
| 4d | N-(2-(2-butyl-4-chloro-1H-imidazol-5-yl)ethyl)-2-hydroxy-2-(p-tolyl)acetamide | 3.89 ± 0.042 | [4] |
| 4e | N-(2-(2-butyl-4-chloro-1H-imidazol-5-yl)ethyl)-2-hydroxy-2-(4-methoxyphenyl)acetamide | 6.18 ± 0.067 | [4] |
| 4f | N-(2-(2-butyl-4-chloro-1H-imidazol-5-yl)ethyl)-2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetamide | 7.57 ± 0.085 | [4] |
| Lisinopril | (Standard) | 0.3 ± 0.135 | [4] |
Signaling Pathway
The primary mechanism of action for these compounds involves the inhibition of the Renin-Angiotensin System (RAS). The following diagram illustrates the key components of the Angiotensin II signaling pathway that are targeted by these derivatives.
References
- 1. Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New nonpeptide angiotensin II receptor antagonists. 1. Synthesis, biological properties, and structure-activity relationships of 2-alkyl benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of N-substituted-2-butyl-4-chloro-1 H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Butyl-1H-imidazole Derivatives in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key metalloenzyme in the Renin-Angiotensin-Aldosterone System (RAAS), playing a crucial role in blood pressure regulation. Its inhibition is a validated and widely used therapeutic strategy for the management of hypertension and related cardiovascular disorders. Imidazole-containing compounds have emerged as a promising scaffold in the design of novel ACE inhibitors. While direct synthesis from 2-Butyl-1H-imidazole-4,5-dicarboxylic acid is not extensively documented for mainstream ACE inhibitors, structurally related 2-butyl-imidazole derivatives have been successfully synthesized and evaluated for their ACE inhibitory potential, demonstrating significant activity. This document provides an overview of the application of these derivatives, including their synthesis, quantitative inhibitory data, and relevant biological pathways. Although not direct ACE inhibitors, imidazole derivatives like Olmesartan, an angiotensin II receptor antagonist, are synthesized from similar precursors, highlighting the versatility of the imidazole scaffold in developing antihypertensive agents.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the in vitro ACE inhibitory activity of various N-substituted-2-butyl-4-chloro-1H-imidazole derivatives and peptidomimetics.
Table 1: ACE Inhibitory Activity of N-substituted-2-butyl-4-chloro-1H-imidazole Derivatives [5]
| Compound ID | IC50 (µM) ± SD | % Inhibition Range |
| 4a | Not specified | 0.59 - 70 |
| 4b | 1.31 ± 0.026 | High |
| 4c | Not specified | 0.59 - 70 |
| 4d | Not specified | 0.59 - 70 |
| 4e | Not specified | 0.59 - 70 |
| 4f | 7.57 ± 0.085 | Low |
| Lisinopril (Standard) | 0.3 ± 0.135 | - |
Table 2: ACE Inhibitory Activity of 2-Butyl-4-chloroimidazole Derived Peptidomimetics [6]
| Compound ID | IC50 (µM) |
| 4i | 0.647 |
| 4k | 0.531 |
| 5e | 1.12 |
| 5h | 0.657 |
| 5i | 0.100 |
| Lisinopril (Standard) | - |
| Ramipril (Standard) | - |
| Benazepril (Standard) | - |
| Quinapril (Standard) | - |
| Enalapril (Standard) | - |
Note: Compound 5i was found to be more potent than Lisinopril and Ramipril and equipotent to Benazepril, Quinapril, and Enalapril.[6]
Signaling Pathway
The primary target of the described ACE inhibitors is the Renin-Angiotensin-Aldosterone System (RAAS). Inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibition.
Experimental Protocols
The following are generalized protocols based on the synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives and peptidomimetics. Researchers should consult the original publications for specific details and safety precautions.[5][6]
Synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives[5]
This protocol involves a two-step synthesis.
Step 1: Synthesis of 2-butyl-4-chloro-1H-imidazole
-
This step is typically achieved through standard imidazole synthesis routes, which are not detailed in the provided sources but would involve the condensation of appropriate precursors to form the imidazole ring, followed by chlorination.
Step 2: N-substitution of 2-butyl-4-chloro-1H-imidazole
-
Dissolve 2-butyl-4-chloro-1H-imidazole in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., K2CO3 or NaH) to the mixture and stir at room temperature.
-
Add the desired alkyl or aryl halide dropwise to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted derivative.
Caption: Workflow for the synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives.
Synthesis of 2-Butyl-4-chloroimidazole Derived Peptidomimetics[6]
This synthesis involves the condensation of a carboxylic acid derivative with amino acid esters.
Step 1: Oxidation of 2-Butyl-4-chloro-1-methylimidazole-5-carboxaldehyde
-
The starting aldehyde, 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde, is oxidized to the corresponding carboxylic acid, 2-Butyl-4-chloro-1-methylimidazole-5-carboxylic acid. Standard oxidizing agents can be used for this transformation.
Step 2: Condensation with Amino Acid Methyl Esters
-
Activate the carboxylic acid from Step 1 using a suitable coupling agent (e.g., EDC/HOBt or HATU) in an appropriate solvent like DMF or DCM.
-
Add the respective amino acid methyl ester hydrochloride to the reaction mixture, followed by a base such as triethylamine or diisopropylethylamine to neutralize the salt.
-
Stir the reaction mixture at room temperature for a specified period until completion.
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Dry and concentrate the organic phase. Purify the resulting imidazole-amino acid conjugates by chromatography.
Step 3: Ester Hydrolysis
-
Dissolve the imidazole-amino acid conjugates from Step 2 in a mixture of a suitable solvent (e.g., THF or methanol) and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH), to the mixture.
-
Stir at room temperature and monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).
-
Extract the final peptidomimetic product, wash, dry, and purify as necessary.
In Vitro Colorimetric ACE Inhibition Assay[5]
-
Prepare a stock solution of the ACE enzyme extract.
-
Pre-incubate the ACE enzyme with various concentrations of the test compounds (e.g., 250 nM to 25 µM) and a standard inhibitor like lisinopril (e.g., 100-500 nM) for 10 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the substrate (e.g., Hippuryl-Histidyl-Leucine).
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37 °C.
-
Stop the reaction by adding a solution like 1N HCl.
-
Add a colorimetric reagent (e.g., a solution that reacts with the liberated hippuric acid) and measure the absorbance at a specific wavelength (e.g., 410 nm) using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from a semi-logarithmic plot of inhibitor concentration versus percentage inhibition.
Caption: Workflow for the in vitro ACE inhibition assay.
Conclusion
Derivatives of 2-butyl-imidazole represent a valuable scaffold for the design and synthesis of novel and potent ACE inhibitors. The synthetic routes are generally straightforward, and the resulting compounds have demonstrated significant in vitro activity, in some cases comparable to or exceeding that of established drugs. Further investigation into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to advance their potential as therapeutic agents for hypertension and cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]
- 3. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 2-butyl-4-chloroimidazole derived peptidomimetics as Angiotensin Converting Enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. The methods described herein are essential for confirming the identity, purity, and structural properties of this compound, which is a critical aspect of drug discovery and development. The protocols are based on established analytical techniques for similar imidazole-based compounds and provide a strong foundation for robust in-house method development and validation.
Compound Information
This compound is a heterocyclic organic compound. Its characterization is fundamental to understanding its chemical behavior and potential as a pharmaceutical intermediate or active ingredient.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₄ | [1] |
| Molecular Weight | 212.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 71998-99-7 | [1] |
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a multi-technique approach to ascertain its structure, purity, and physicochemical properties. The following workflow is recommended:
Caption: Recommended analytical workflow for the characterization of this compound.
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of this compound and quantifying it in various matrices. Based on methods for analogous imidazole dicarboxylic acids, a reverse-phase method is proposed.[2][3]
HPLC/UPLC Protocol
This protocol provides a starting point for method development and will likely require optimization for the specific instrumentation and purity requirements.
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol, water, or a mixture). The high polarity of imidazoles suggests good solubility in polar solvents.
-
If necessary, use sonication to aid dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Detection | UV-Vis at 210 nm and 254 nm |
Data Presentation:
The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Main Peak | tR | Amain | (Amain / Atotal) x 100 |
| Impurity 1 | timp1 | Aimp1 | (Aimp1 / Atotal) x 100 |
| ... | ... | ... | ... |
Mass Spectrometry: Molecular Weight Confirmation
Mass spectrometry (MS) is used to confirm the molecular weight of this compound. This can be performed in conjunction with UPLC (UPLC-MS).
UPLC-MS Protocol
Sample Preparation:
Prepare the sample as described in the HPLC/UPLC protocol.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Range | 50 - 500 m/z |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
Expected Results:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 213.0870 | To be determined |
| [M-H]⁻ | 211.0724 | To be determined |
| [M+Na]⁺ | 235.0689 | To be determined |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most definitive method for elucidating the chemical structure of this compound. Both ¹H and ¹³C NMR should be performed.
NMR Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with NaOH/NaOD).
-
Transfer the solution to an NMR tube.
Instrumentation and Conditions:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):
-
¹H NMR: Signals corresponding to the butyl group (CH₃, -CH₂-, -CH₂-, -CH₂-), and potentially exchangeable protons from the imidazole N-H and carboxylic acid O-H groups.
-
¹³C NMR: Resonances for the four distinct carbons of the butyl group, and the three sp² hybridized carbons of the imidazole ring, as well as the two carboxylic acid carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
FTIR Protocol
Sample Preparation:
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Spectrometer | FTIR Spectrometer with ATR or KBr press |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Expected Characteristic Vibrational Frequencies:
Based on the structure and data for similar compounds, the following peaks are anticipated[4][5]:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |
| N-H stretch (imidazole) | ~3450 |
| C-H stretch (butyl group) | 2960 - 2850 |
| C=O stretch (carboxylic acid) | 1750 - 1700 |
| C=N stretch (imidazole ring) | ~1600 |
| C=C stretch (imidazole ring) | ~1400 |
Elemental Analysis: Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula.
Elemental Analysis Protocol
This analysis is typically performed by a dedicated analytical service. A few milligrams of the pure, dry sample are required.
Theoretical vs. Experimental Data:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 50.94 | To be determined |
| Hydrogen (H) | 5.70 | To be determined |
| Nitrogen (N) | 13.20 | To be determined |
| Oxygen (O) | 30.16 | To be determined |
Logical Relationship of Analytical Techniques
The interplay of these analytical techniques provides a comprehensive characterization of this compound.
Caption: Interrelationship of analytical techniques for comprehensive characterization.
References
- 1. This compound | C9H12N2O4 | CID 19036100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | SIELC Technologies [sielc.com]
- 4. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety and Handling Protocols for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Due to the lack of specific data for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid, its precise GHS classification is unknown. However, based on related imidazole compounds, it is prudent to handle it as a substance with potential hazards. For instance, related compounds are known to cause skin irritation, serious eye irritation, and may cause allergic skin reactions or respiratory irritation.
Inferred Potential Hazards:
| Hazard Class | Potential Effect |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. |
| Sensitization, Skin | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended as a minimum standard:
| Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 or equivalent. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if damaged. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | For nuisance exposures, a particle respirator (type P95 or P1) may be used. For higher-level protection or when generating dust or aerosols, a respirator with an appropriate cartridge (e.g., OV/AG/P99 or ABEK-P2) is recommended. |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, seek medical attention immediately and show the safety data information for a related compound if a specific SDS is not available.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines a standard procedure for weighing this compound and preparing a solution for an experiment.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., DMSO, DMF, or an aqueous buffer, depending on the experiment)
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (as specified in Section 2)
Procedure:
-
Preparation: Ensure the chemical fume hood is operational. Don all required PPE.
-
Weighing:
-
Place a clean weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed solid to a clean beaker or volumetric flask.
-
Add a small amount of the chosen solvent to the weighing boat to rinse any remaining powder and transfer it to the beaker/flask.
-
Add the remaining solvent to reach the desired concentration.
-
If necessary, use a magnetic stirrer to aid dissolution.
-
-
Storage of Solution:
-
Label the container with the compound name, concentration, solvent, and date of preparation.
-
Store the solution under appropriate conditions (e.g., refrigerated, protected from light) as determined by the stability of the compound.
-
-
Waste Disposal: Dispose of all waste materials (gloves, weighing paper, etc.) in accordance with institutional and local regulations for chemical waste.
Caption: Workflow for the safe handling of chemical compounds in a laboratory setting.
Therapeutic Potential of Imidazole Dicarboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the therapeutic potential of imidazole dicarboxylic acids and their derivatives. The information compiled herein is intended to guide researchers in exploring the antiviral, anticancer, and antimicrobial applications of this versatile chemical scaffold.
Antiviral Applications: Targeting Viral Proteases
Imidazole dicarboxylic acid derivatives have emerged as promising inhibitors of viral proteases, which are essential enzymes for viral replication. Notably, they have shown inhibitory activity against the main protease (Mpro) of SARS-CoV-2 and the NS2B-NS3 protease of Dengue and Yellow Fever viruses.[1]
Quantitative Data: Inhibition of Viral Proteases
The following table summarizes the inhibitory activity of selected imidazole dicarboxylic acid derivatives against viral proteases.
| Compound ID | Target Protease | Virus | IC50 (µM) | Reference |
| 5a2 (N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide) | Main Protease (Mpro) | SARS-CoV-2 | 4.79 ± 1.37 | [2] |
| 5a6 | Main Protease (Mpro) | SARS-CoV-2 | 22.86 ± 8.4 | [2] |
| 5b6 | Main Protease (Mpro) | SARS-CoV-2 | 44.2 ± 4.61 | [2] |
| 28 (4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid) | HIV-1 Integrase | HIV-1 | 6 ± 4 | [3] |
Experimental Protocol: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence-Based)
This protocol outlines a fluorescence-based assay to screen for and characterize inhibitors of SARS-CoV-2 Mpro. The assay is based on the cleavage of a fluorescently labeled peptide substrate by Mpro.
Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorogenic peptide substrate
-
Assay Buffer: 20 mM HEPES pH 7.3, 50 mM NaCl, 10% glycerol, 0.01% TWEEN 20, 1 mM TCEP
-
Test compounds (imidazole dicarboxylic acid derivatives) dissolved in DMSO
-
Ebselen (positive control inhibitor)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Dilute the Mpro enzyme to the desired final concentration (e.g., 5 nM) in the assay buffer.
-
Dilute the fluorogenic substrate to the desired final concentration (e.g., 375 nM) in the assay buffer.
-
Prepare serial dilutions of the test compounds and ebselen in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
Add 2 µL of the diluted test compounds or control to the wells of a 384-well plate.
-
Add 18 µL of the diluted Mpro enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a specified duration (e.g., 30 minutes).
-
Calculate the rate of the enzymatic reaction (initial velocity) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow: Antiviral Drug Screening
The following diagram illustrates a general workflow for screening and identifying potential antiviral compounds.
Caption: A generalized workflow for antiviral drug discovery.
Anticancer Applications: Targeting Kinases and Inducing Apoptosis
Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes, including the inhibition of protein kinases and the induction of apoptosis.[4][5]
Quantitative Data: Anticancer and Kinase Inhibitory Activities
The table below presents the cytotoxic and kinase inhibitory activities of selected imidazole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target Kinase | IC50 (nM) | Reference |
| 35 | MCF-7 (Breast) | 3.37 | VEGFR-2 | - | [5] |
| 36 | MCF-7 (Breast) | 6.30 | VEGFR-2 | - | [5] |
| 22 | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | - | - | [5] |
| Kim-161 (5a) | T24 (Urothelial) | 56.11 | - | - | [6] |
| Kim-111 (5b) | T24 (Urothelial) | 67.29 | - | - | [6] |
| AZD5438 | - | - | CDK2 | 6 | [7] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Test compounds (imidazole dicarboxylic acid derivatives)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Signaling Pathway: TGF-β/Smad Pathway Inhibition
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Imidazole derivatives can potentially modulate this pathway.
Caption: Inhibition of the TGF-β/Smad signaling pathway.
Antimicrobial Applications
Imidazole dicarboxylic acids and their derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of representative imidazole derivatives against different microbial species.
| Compound ID | Microbial Species | Gram Stain | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | Positive | 625 | [8] |
| HL1 | MRSA | Positive | 1250 | [8] |
| HL2 | Staphylococcus aureus | Positive | 625 | [8] |
| HL2 | MRSA | Positive | 625 | [8] |
| Compound 2c | Bacillus subtilis | Positive | 6.25 | [9] |
| Compound 2a | Aspergillus niger | - | 12.5 | [9] |
| [C4(MIM)2][Pim] | MRSA | Positive | 78 (µM) |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol describes the determination of the MIC of antimicrobial agents using the broth microdilution method.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (imidazole dicarboxylic acid derivatives)
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth medium.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., approximately 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a positive control well (inoculum without compound) and a negative control well (broth medium only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader to determine the inhibition of growth.
-
Synthesis Intermediate Applications
Imidazole-4,5-dicarboxylic acid and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, most notably the antihypertensive drug olmesartan medoxomil. The 2-propyl-1H-imidazole-4,5-dicarboxylic acid is a key building block in this synthesis.
This highlights the broader utility of this class of compounds in medicinal chemistry and drug manufacturing beyond their direct therapeutic applications. The synthesis of these intermediates often involves the oxidation of benzimidazole precursors.
This document provides a foundational guide for researchers interested in the therapeutic applications of imidazole dicarboxylic acids. The provided protocols and data serve as a starting point for further investigation and development of this promising class of compounds.
References
- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols to improve the yield and purity of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established methods for synthesizing the this compound core structure. The most common approaches include:
-
Debus-Radziszewski Reaction Variant : This is a classical and versatile method for imidazole synthesis.[1][2] For this specific compound, it typically involves a multi-component condensation of a tartaric acid derivative (as the 1,2-dicarbonyl precursor), n-butyraldehyde (valeraldehyde), and an ammonia source.
-
Oxidation of 2-Alkylbenzimidazoles : This method involves synthesizing a 2-butylbenzimidazole intermediate and then oxidatively cleaving the benzene ring to form the dicarboxylic acid moiety.[3][4] Oxidizing agents like potassium permanganate, potassium dichromate, or hydrogen peroxide in an acidic medium are often used.[4][5]
-
Hydrolysis of a Dinitrile Intermediate : This route begins with the synthesis of 2-Butyl-1H-imidazole-4,5-dicarbonitrile, which is then hydrolyzed under acidic or basic conditions to yield the final dicarboxylic acid.
Q2: What are the critical reaction parameters that influence yield?
The yield of this compound is highly sensitive to several factors:
-
Purity of Reactants : Aldehydes, in particular, can contain acidic impurities from self-oxidation, which can hinder the reaction.
-
Temperature Control : Both the initial condensation and subsequent oxidation or hydrolysis steps require precise temperature management to prevent side-product formation.
-
pH of the Reaction Medium : In condensation reactions, maintaining the correct pH is crucial for the reaction to proceed efficiently. For instance, a patent for a related compound highlights that controlling the pH between 6.0 and 7.5 is necessary to avoid slow reaction speeds and low yields.[6]
-
Choice of Solvent : The solubility of starting materials and intermediates can significantly impact reaction rates.[7] Protic solvents like ethanol or methanol can be used, but sometimes lead to lower yields compared to greener alternatives like glycerol under optimized conditions.[7]
Experimental Protocol: Synthesis via Tartaric Acid Derivative
This protocol is based on the principles of the Debus-Radziszewski reaction, using readily available starting materials.
Materials:
-
D-Tartaric Acid
-
Fuming Nitric Acid (99%)
-
Concentrated Sulfuric Acid (98%)
-
n-Butyraldehyde (Valeraldehyde)
-
Aqueous Ammonia (25-30%)
-
Ethanol
-
Thionyl Chloride (for optional esterification)
Procedure:
-
Preparation of Dinitrotartaric Acid :
-
Carefully add D-tartaric acid in small portions to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C in an ice bath.
-
Stir the mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the dinitrotartaric acid. Filter the solid and wash with cold water. Use extreme caution when handling nitrating mixtures.
-
-
Imidazole Ring Formation :
-
Suspend the prepared dinitrotartaric acid in water.
-
Cool the suspension in an ice bath and add aqueous ammonia dropwise until the pH is neutral to slightly basic.
-
Add n-butyraldehyde dropwise to the reaction mixture while maintaining the temperature below 20°C.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification :
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~4 to precipitate the crude this compound.[5]
-
Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.
-
Troubleshooting Guide
Q: My reaction yield is extremely low or I obtained no product. What are the common causes and how can I fix it?
A: Low or no yield is a frequent issue in multi-component organic syntheses.[8][9] Follow this guide to diagnose the problem.
-
Possible Cause 1: Poor Quality of Starting Materials
-
Troubleshooting : n-Butyraldehyde is prone to oxidation to butyric acid. Use freshly distilled aldehyde. Verify the purity of your tartaric acid derivative and ammonia source.
-
-
Possible Cause 2: Incorrect Reaction Conditions
-
Troubleshooting :
-
Temperature : Ensure the temperature was strictly controlled during all additions, especially during nitration and aldehyde addition. Runaway temperatures can lead to decomposition and side reactions.
-
pH Control : The condensation step is pH-sensitive. Ensure the pH was properly adjusted and maintained. An acidic system can be unfavorable for the reaction.[6]
-
Reaction Time : Some reactions require extended stirring times (24 hours or more) to reach completion. Check reaction progress with TLC or HPLC before workup.
-
-
-
Possible Cause 3: Inefficient Work-up and Isolation
-
Troubleshooting : The product is a dicarboxylic acid and may have significant solubility in water, especially if salts are present. Ensure the pH for precipitation is optimal (~4).[5] If the product remains in the filtrate, consider extraction with a suitable organic solvent or further concentration and cooling.
-
Q: I'm observing significant impurity formation. How can I identify and minimize side products?
A: Impurities often arise from side reactions of the aldehyde or incomplete reactions.
-
Possible Cause 1: Aldehyde Self-Condensation
-
Troubleshooting : Add the n-butyraldehyde slowly and maintain a low reaction temperature to minimize aldol-type side reactions.
-
-
Possible Cause 2: Incomplete Hydrolysis (if starting from dinitrile)
-
Troubleshooting : If using the dinitrile route, incomplete hydrolysis can leave mono-amide or dinitrile starting material in the product. Increase the reaction time, temperature, or concentration of the acid/base used for hydrolysis.
-
-
Identification : Use analytical techniques like NMR (¹H, ¹³C) and Mass Spectrometry to characterize the impurities. Compare the spectra to known starting materials and potential byproducts.
Q: The final product is difficult to purify. What are the best purification strategies?
A: The polar nature of the dicarboxylic acid group can make purification challenging.
-
Strategy 1: Recrystallization
-
Method : This is the most effective method. Experiment with different solvent systems. Water or a mixture of an alcohol (ethanol, isopropanol) and water is a good starting point. The key is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble.
-
-
Strategy 2: pH-Mediated Purification
-
Method : Dissolve the crude product in a dilute basic solution (e.g., NaHCO₃). Filter to remove any insoluble, non-acidic impurities. Then, slowly re-acidify the filtrate to the isoelectric point (pH ~4) to selectively precipitate your pure dicarboxylic acid product.
-
-
Strategy 3: Decolorization
-
Method : If the product is colored, it may contain polymeric impurities. During recrystallization, add a small amount of activated charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Imidazole Synthesis Yield
The following table summarizes general findings on how different parameters can affect the yield in Debus-Radziszewski type reactions.
| Parameter | Condition A | Yield | Condition B | Yield | Rationale |
| Solvent | Refluxing Ethanol | Low | Glycerol (90°C) | High | Poor solubility of starting materials in ethanol can lower reactivity. Glycerol can act as a green solvent and may activate reactants through hydrogen bonding. |
| Catalyst | None (Thermal) | Moderate | Lactic Acid | >90% | Acid catalysts can accelerate the condensation steps, leading to higher yields in shorter reaction times. |
| Temperature | Room Temp. | Low | 90 - 100 °C | High | Increased temperature typically accelerates the reaction rate, but excessive heat can promote side reactions and decomposition. |
| Ammonia Source | Aqueous Ammonia | Good | Ammonium Acetate | Excellent | Ammonium acetate can serve as both the ammonia source and a mild acidic catalyst, often improving yields.[10] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 6. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Imidazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Alkylbenzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-alkylbenzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-alkylbenzimidazoles?
The most prevalent method for synthesizing 2-alkylbenzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or an aldehyde. The reaction with carboxylic acids, often referred to as the Phillips method, typically requires heating the reactants in the presence of a strong acid like hydrochloric acid.[1] Alternatively, the reaction with aldehydes can be performed under oxidative conditions, sometimes facilitated by a catalyst.[1]
Q2: What are the typical reaction conditions for the synthesis of 2-alkylbenzimidazoles?
Reaction conditions can vary significantly based on the chosen starting materials (carboxylic acid vs. aldehyde) and the scale of the reaction. Temperatures can range from room temperature to reflux, and various solvents such as ethanol, acetonitrile, and dimethylformamide (DMF) are commonly used.[2][3] The choice of catalyst, if any, also plays a crucial role in the reaction's efficiency and selectivity.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.[2]
Q4: What are some common impurities I might encounter?
Common impurities can include unreacted starting materials, over-alkylated products (N-alkylation), the formation of bis-benzimidazoles, and products from other side reactions. The specific impurities will depend on the reactants and reaction conditions used.
Q5: Are there any "green" or more environmentally friendly methods for this synthesis?
Yes, several greener approaches have been developed. These include using water as a solvent, employing reusable catalysts, and utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-alkylbenzimidazoles.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | Verify the optimal temperature, solvent, and reaction time for your specific substrates. Literature precedents for similar compounds can be a valuable guide. |
| Inactive Catalyst | If using a catalyst, ensure it is fresh and has been stored correctly. Consider trying a different catalyst system. |
| Poor Quality Starting Materials | Impurities in the o-phenylenediamine or the alkylating agent can inhibit the reaction. Use purified starting materials. |
| Incomplete Reaction | Continue to monitor the reaction by TLC or HPLC. If the reaction has stalled, a slight increase in temperature or the addition of more catalyst might be necessary. |
| Product Degradation | Some benzimidazole derivatives can be sensitive to prolonged heating or harsh acidic/basic conditions. Consider optimizing the reaction time and work-up procedure. |
Problem 2: Formation of Significant Side Products
Possible Side Reactions & Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| N-Alkylation | Alkylation occurs on one of the nitrogen atoms of the benzimidazole ring in addition to the desired C2-alkylation, leading to a mixture of products. This is more common when using alkyl halides as the alkylating agent. | Optimize the stoichiometry of the reactants. Using a slight excess of the o-phenylenediamine may favor the desired C2-alkylation. The choice of base and solvent can also influence the selectivity.[2][3] |
| Bis-Adduct Formation | Two molecules of o-phenylenediamine react with one molecule of a dicarboxylic acid or dialdehyde, leading to the formation of a bis-benzimidazole. | Use a 1:1 molar ratio of the reactants. Slow, dropwise addition of the dicarboxylic acid or dialdehyde to the o-phenylenediamine solution can minimize the formation of the bis-adduct. |
| Oxidation of o-phenylenediamine | o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and lower yields. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Workflow for Troubleshooting Low Yield and Side Product Formation
Caption: A logical workflow for troubleshooting common issues in 2-alkylbenzimidazole synthesis.
Quantitative Data Summary
The following table summarizes the impact of different catalysts on the yield of 2-methylbenzimidazole from the reaction of 2-nitroaniline and ethanol.
| Catalyst | Reaction Time (h) | Conversion of 2-Nitroaniline (%) | Yield of 2-Methylbenzimidazole (%) | Reference |
| Pd/γ-Al2O3 | 12 | Low | Low | [4] |
| Cu/γ-Al2O3 | 12 | 0 | 0 | [4] |
| Physical blend of Cu/γ-Al2O3 and Pd/γ-Al2O3 | 12 | 67.3 | 64.7 | [4] |
| Cu-Pd/γ-Al2O3 | 6 | 100 | 89.2 | [4] |
| Cu-Pd/(Mg)γ-Al2O3 | 6 | 100 | 98.8 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Alkylbenzimidazoles from o-Phenylenediamine and Aldehydes
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
o-Phenylenediamine
-
Aliphatic or Aromatic Aldehyde
-
Catalyst (e.g., supported gold nanoparticles, p-toluenesulfonic acid)[5][6]
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent.
-
Add the catalyst according to the literature recommendations for the specific catalyst being used.
-
To this mixture, add the aldehyde (1 equivalent) dropwise at room temperature with stirring. For aliphatic aldehydes, slow addition is crucial to minimize the formation of bis-adducts.
-
Stir the reaction mixture at the appropriate temperature (which can range from room temperature to reflux) for the required time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure will vary depending on the solvent and catalyst used. Typically, it may involve filtering off the catalyst, removing the solvent under reduced pressure, and purifying the crude product by column chromatography or recrystallization.
General Reaction Pathway
Caption: General reaction pathway for the synthesis of 2-alkylbenzimidazoles from o-phenylenediamine and an aldehyde.
Protocol 2: Purification of 2-Alkylbenzimidazoles
Methods:
-
Recrystallization: This is a common method for purifying solid benzimidazole derivatives. A suitable solvent system should be chosen where the product is soluble at high temperatures and sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective purification technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis to achieve good separation between the product and impurities.
-
Acid-Base Extraction: Since benzimidazoles are basic, they can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The benzimidazole will move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to precipitate the purified benzimidazole.
-
Extract the precipitated product back into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and remove the solvent to obtain the purified product.
-
References
- 1. ijariie.com [ijariie.com]
- 2. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: What are the most common purification techniques for imidazole-4,5-dicarboxylic acids?
A2: The most common purification techniques for this class of compounds are recrystallization and washing with appropriate solvents. The choice of solvent is critical and should be based on the solubility profile of the compound and its impurities. Acid-base chemistry can also be exploited, as the dicarboxylic acid functionality allows for precipitation by adjusting the pH of a solution[2].
Q3: What are potential impurities in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. In syntheses involving the oxidation of a benzimidazole precursor, incompletely oxidized intermediates could be present[3].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity after initial isolation | Inadequate removal of soluble impurities. | Wash the crude product sequentially with solvents in which the product is poorly soluble but the impurities are soluble. Based on related compounds, a sequence of water, methanol, and then ether is a good starting point[4]. |
| Co-precipitation of starting materials or byproducts. | Perform a recrystallization from a suitable solvent system. A polar aprotic solvent like DMF for dissolution followed by the addition of an anti-solvent could be effective. | |
| Low Yield | Product loss during washing steps. | Use minimal volumes of washing solvents and ensure the wash solvent has very low solubility for the product. Consider cooling the solvent and the product slurry during washing. |
| Incomplete precipitation or crystallization. | If the product is in a solution, adjust the pH to its isoelectric point to minimize solubility. For imidazole-4,5-dicarboxylic acid, a pH of 4 was used to precipitate a second fraction[2]. | |
| Product remains in the filtrate. | Concentrate the filtrate and attempt to crystallize a second crop of the product. The filtrate can sometimes be replenished with fresh reagents and reused in the synthesis process[2]. | |
| Product is colored | Presence of colored impurities or degradation products. | Treatment with activated carbon during the recrystallization process can help remove colored impurities. Ensure that the purification process is not conducted at excessively high temperatures which might cause degradation. |
| Difficulty in finding a suitable recrystallization solvent | The compound is either too soluble or insoluble in common solvents. | Use a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) dropwise until turbidity is observed, followed by cooling. |
Quantitative Data
Solubility Profile of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid [1] (This data is for a related compound and should be used as a guideline for this compound)
| Solvent | Solubility |
| N,N-Dimethylformamide | Very Soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly Soluble |
| Chloroform | Very Slightly Soluble |
| Water | Practically Insoluble |
Experimental Protocols
Protocol 1: General Washing Procedure for Crude this compound
This protocol is adapted from the purification of imidazole-4,5-dicarboxylic acid[4].
-
Transfer the crude solid product to a beaker.
-
Add a sufficient amount of deionized water to form a slurry and stir for 15-20 minutes.
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake sequentially with three portions of cold deionized water.
-
Follow with two portions of cold methanol.
-
Finally, wash with one portion of diethyl ether.
-
Dry the purified product under vacuum.
Protocol 2: Recrystallization from a Binary Solvent System
-
In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent in which it is soluble (e.g., N,N-Dimethylformamide or methanol).
-
If the solution is colored, add a small amount of activated carbon, heat briefly, and then filter the hot solution to remove the carbon.
-
Heat the solution again and add a poor solvent (an anti-solvent, e.g., water or chloroform, based on solubility data) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the good solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Overcoming steric hindrance in N-alkylation of imidazole derivatives
Welcome to the technical support center for the N-alkylation of imidazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to steric hindrance. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is N-alkylation of sterically hindered imidazole derivatives challenging?
A1: Steric hindrance in imidazole derivatives presents a significant challenge for N-alkylation due to the bulky substituents near the nitrogen atoms. This bulkiness can impede the approach of the alkylating agent, leading to slow reaction rates or failure to react under standard conditions.[1] Furthermore, in unsymmetrically substituted imidazoles, steric factors play a crucial role in determining the regioselectivity of the alkylation, often favoring the less hindered nitrogen atom.[1]
Q2: What are the common side reactions observed during the N-alkylation of imidazoles?
A2: A common side reaction is the formation of quaternary imidazolium salts, which occurs when the already N-alkylated imidazole undergoes a second alkylation. This is particularly prevalent when using highly reactive alkylating agents or when the desired mono-alkylated product is of comparable reactivity to the starting imidazole. Another challenge, especially with unsymmetrical imidazoles, is the formation of a mixture of regioisomers, which can be difficult to separate.[2]
Q3: Are there alternative methods to traditional N-alkylation for sterically hindered imidazoles?
A3: Yes, several alternative methods can be employed to overcome steric hindrance:
-
Mitsunobu Reaction: This reaction offers a convenient route for the N-alkylation of imidazoles with alcohols under mild conditions, often proving effective for sterically demanding substrates.[3][4][5][6][7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful method for forming C-N bonds and can be applied to the N-arylation of imidazoles, which can be considered a form of N-alkylation with aryl halides.[8][9][10][11][12]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to higher yields and shorter reaction times, which can be beneficial for sluggish reactions involving sterically hindered substrates.[13][14][15][16][17]
-
Phase-Transfer Catalysis (PTC): PTC is an efficient method for the N-alkylation of imidazoles, facilitating the reaction between the imidazole anion and the alkylating agent in a biphasic system.[18][19][20][21] This technique can be particularly useful for improving reaction rates and yields.[19]
Troubleshooting Guides
Issue 1: Low or No Yield of N-Alkylated Product
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | 1. Switch to a more powerful alkylation method: Consider using the Mitsunobu reaction with an appropriate alcohol or exploring microwave-assisted synthesis to increase the reaction rate.[3][13] 2. Employ a different catalyst system: For arylations, the Buchwald-Hartwig amination with a suitable palladium catalyst and ligand can be effective.[8] 3. Utilize Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can enhance the reactivity of the imidazole anion.[18][20] |
| Poor Nucleophilicity of Imidazole | 1. Increase the basicity of the reaction medium: Use a stronger base to fully deprotonate the imidazole, thereby increasing its nucleophilicity. However, be mindful of potential side reactions. 2. Consider using an activating agent: For certain reactions, additives can enhance the reactivity of the imidazole. |
| Decomposition of Reagents | 1. Verify the stability of the alkylating agent and imidazole derivative under the reaction conditions. 2. Use freshly purified reagents and ensure anhydrous conditions if necessary. |
Issue 2: Formation of Quaternary Imidazolium Salts
| Possible Cause | Troubleshooting Step |
| High Reactivity of Alkylating Agent | 1. Use a less reactive alkylating agent if possible. 2. Control the stoichiometry: Use a slight excess of the imidazole derivative relative to the alkylating agent. |
| Prolonged Reaction Time or High Temperature | 1. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 2. Lower the reaction temperature to reduce the rate of the second alkylation. |
| High Concentration of Reactants | Dilute the reaction mixture to decrease the probability of the product reacting further. |
Issue 3: Poor Regioselectivity in Unsymmetrical Imidazoles
| Possible Cause | Troubleshooting Step |
| Similar Steric and Electronic Environment of the Two Nitrogen Atoms | 1. Introduce a protecting group: A bulky protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be used to direct the alkylation to a specific nitrogen. The protecting group can be subsequently removed.[22] 2. Modify the electronic properties: The introduction of electron-withdrawing or electron-donating groups can influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity.[1] |
| Reaction Conditions Favoring Mixture of Tautomers | Change the solvent or the base to influence the tautomeric equilibrium of the imidazole derivative.[1] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted N-Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
-
In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a high-boiling point solvent (e.g., DMF, DMSO, or toluene, 3-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[14]
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Mitsunobu Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the imidazole derivative (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazide byproduct.[23]
Visualizations
Caption: General experimental workflow for N-alkylation of imidazole derivatives.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. reddit.com [reddit.com]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. basic-zeolites-as-catalysts-in-the-n-alkylation-of-imidazole-activation-by-microwave-irradiation - Ask this paper | Bohrium [bohrium.com]
- 16. iris.unito.it [iris.unito.it]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 22. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Oxidation of 2-Alkylbenzimidazoles with Hydrogen Peroxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the oxidation of 2-alkylbenzimidazoles using hydrogen peroxide. The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the oxidation of a 2-alkylbenzimidazole with hydrogen peroxide?
The primary product of the oxidation of a 2-alkylbenzimidazole with hydrogen peroxide is the corresponding 2-alkylbenzimidazole N-oxide. The oxidation occurs at one of the nitrogen atoms of the imidazole ring.
Q2: What are the key parameters to consider when optimizing this reaction?
The key parameters to optimize for a successful oxidation are:
-
Catalyst: The choice of catalyst is crucial for activating the hydrogen peroxide and promoting selective oxidation.
-
Temperature: Reaction temperature significantly influences the reaction rate and the formation of byproducts.
-
Solvent: The solvent affects the solubility of the reactants and the stability of the hydrogen peroxide.
-
Concentration of Hydrogen Peroxide: The molar ratio of hydrogen peroxide to the 2-alkylbenzimidazole substrate impacts the reaction efficiency and can lead to over-oxidation if not controlled.
-
pH: The pH of the reaction medium can influence the catalytic activity and the stability of the product.
Q3: What are some common catalysts used for this type of oxidation?
Various catalysts can be employed for the N-oxidation of nitrogen-containing heterocycles using hydrogen peroxide. While specific data for 2-alkylbenzimidazoles is limited in readily available literature, analogous reactions suggest the use of:
-
Metal Oxides: Zinc oxide has been used in conjunction with hydrogen peroxide for the synthesis of benzimidazole derivatives, suggesting its potential as a catalyst for the oxidation step.
-
Heteropolyacids: These have been shown to be effective catalysts for various oxidation reactions with hydrogen peroxide.
-
Methyltrioxorhenium (MTO): This is a highly effective catalyst for a wide range of oxidations with hydrogen peroxide, including the formation of N-oxides.[1]
-
Titanium Silicate (TS-1): Known for its catalytic activity in oxidation reactions with hydrogen peroxide under mild conditions.[2]
Q4: What is the general mechanism for the N-oxidation of a benzimidazole with hydrogen peroxide?
The generally accepted mechanism involves the activation of hydrogen peroxide by a catalyst to form a more reactive oxidizing species. This species then attacks one of the nucleophilic nitrogen atoms of the benzimidazole ring, leading to the formation of the N-oxide. The exact nature of the active oxidizing species can vary depending on the catalyst used.
Troubleshooting Guide
This guide addresses common problems encountered during the oxidation of 2-alkylbenzimidazoles with hydrogen peroxide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive or insufficient catalyst.- Low reaction temperature.- Insufficient hydrogen peroxide.- Poor solvent choice. | - Increase the catalyst loading or try a different catalyst (e.g., MTO, TS-1).- Gradually increase the reaction temperature while monitoring for side-product formation.- Increase the molar equivalent of hydrogen peroxide incrementally.- Screen different solvents to ensure good solubility of all reactants. Acetonitrile and methanol are common choices. |
| Low Yield of N-Oxide | - Decomposition of hydrogen peroxide.- Formation of side-products.- Product degradation under reaction conditions.- Inefficient work-up and isolation. | - Add the hydrogen peroxide solution dropwise to the reaction mixture to control its concentration and minimize decomposition.- Optimize the reaction temperature and time to favor the desired product.- Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction at the optimal time.- Use a quenching agent like sodium thiosulfate to remove excess hydrogen peroxide during work-up.[1]- Employ a streamlined work-up process, such as filtration, to isolate the product.[3][4] |
| Formation of Multiple Products (Side Reactions) | - Over-oxidation of the alkyl side chain.- Ring-opening or other degradation of the benzimidazole core.- High reaction temperature or prolonged reaction time. | - Use a milder catalyst or lower the catalyst loading.- Reduce the reaction temperature and shorten the reaction time.- Carefully control the stoichiometry of hydrogen peroxide.- Analyze the side-products using techniques like NMR and Mass Spectrometry to understand the degradation pathways and adjust conditions accordingly. |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent.- Formation of emulsions during work-up. | - If the product precipitates upon cooling, filtration can be an effective isolation method.[4]- If the product is soluble, solvent evaporation followed by purification techniques like column chromatography may be necessary.- Adjusting the pH of the aqueous phase during extraction can help break emulsions. |
Experimental Protocols
While a universally optimized protocol does not exist and will depend on the specific 2-alkylbenzimidazole, the following provides a general starting point based on related procedures for N-oxidation.
General Protocol for the Synthesis of 2-Alkylbenzimidazole N-Oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 2-alkylbenzimidazole (1.0 eq.) in a suitable solvent (e.g., methanol, acetonitrile).
-
Catalyst Addition: Add the chosen catalyst (e.g., 0.1-5 mol% of MTO or a heterogeneous catalyst).
-
Hydrogen Peroxide Addition: Cool the mixture in an ice bath. Slowly add a solution of hydrogen peroxide (30-35% aqueous solution, 1.1-2.0 eq.) dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction to warm to room temperature or heat to a predetermined temperature (e.g., 40-60 °C) and stir for the desired time. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess hydrogen peroxide by the slow addition of a quenching agent, such as a saturated aqueous solution of sodium thiosulfate, until a test with KI-starch paper is negative.[1]
-
Work-up:
-
For solid products: If the N-oxide precipitates, it can be collected by filtration, washed with a cold solvent, and dried.[4]
-
For soluble products: Remove the solvent under reduced pressure. The residue can then be purified by extraction or column chromatography.
-
-
Characterization: Confirm the structure and purity of the 2-alkylbenzimidazole N-oxide using standard analytical techniques such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.[5]
Table 1: Example of Reaction Conditions for N-Oxidation (General)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | 2-Methylbenzimidazole | 2-Ethylbenzimidazole | 2-Propylbenzimidazole |
| Catalyst | Methyltrioxorhenium (MTO) | Zinc Oxide (ZnO) | Titanium Silicate (TS-1) |
| Catalyst Loading | 0.5 mol% | 10 mol% | 5 wt% |
| Solvent | Methanol | Acetonitrile | t-Butanol |
| H₂O₂ (eq.) | 1.2 | 1.5 | 1.3 |
| Temperature (°C) | 25 | 50 | 40 |
| Time (h) | 4 | 6 | 5 |
| Yield (%) | Optimize | Optimize | Optimize |
Note: The yields in this table are placeholders and need to be determined experimentally.
Visualizing Experimental Workflow and Troubleshooting Logic
Diagram 1: General Workflow for Optimizing Oxidation Conditions
Caption: A stepwise approach to optimizing the oxidation of 2-alkylbenzimidazoles.
Diagram 2: Troubleshooting Decision Tree for Low Yield
References
Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis
Technical Support Center: Imidazole-4,5-dicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of imidazole-4,5-dicarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important compound.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Benzimidazole Oxidation Method
Q: I am attempting to synthesize imidazole-4,5-dicarboxylic acid by oxidizing benzimidazole, but my yield is significantly lower than expected.
A: Low yields in this synthesis can be attributed to several factors. Here's a step-by-step guide to troubleshoot the issue:
-
Incomplete Oxidation: The oxidation of the benzene ring of benzimidazole requires stringent conditions. Ensure your oxidizing agent (e.g., potassium permanganate, potassium dichromate, or hydrogen peroxide) is fresh and used in the correct stoichiometric ratio. For instance, when using hydrogen peroxide with 2-alkylbenzimidazoles, a molar ratio of 11:1 (H₂O₂:substrate) in 1M sulfuric acid has been shown to give optimal results.[1]
-
Reaction Temperature: Temperature control is critical. The reaction often requires elevated temperatures to proceed, but excessive heat can lead to decomposition of the desired product. Imidazole-4,5-dicarboxylic acid decomposes at approximately 280-285°C. Monitor the reaction temperature closely and ensure it aligns with the protocol you are following.
-
Purity of Starting Material: Impurities in the starting benzimidazole can interfere with the reaction. It is advisable to use highly pure benzimidazole for this synthesis.
-
pH Control During Work-up: The product is soluble in alkaline solutions and will precipitate in acidic conditions. During the work-up, ensure the pH is carefully adjusted to the optimal range for precipitation. A second crop of crystals can sometimes be obtained by adjusting the pH of the filtrate.[2]
Issue 2: Presence of Impurities in the Final Product
Q: My final product of imidazole-4,5-dicarboxylic acid shows the presence of unknown impurities upon analysis (e.g., by NMR or HPLC).
A: The presence of impurities can often be traced back to side reactions or incomplete reactions.
-
Unreacted Starting Material: If the reaction has not gone to completion, you may have unreacted benzimidazole in your final product. You can monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed.
-
Side Products from Formaldehyde/Nitric Acid Route: If you are using the method involving the reaction of imidazole with formaldehyde followed by nitric acid, a mixture of hydroxymethylated imidazole derivatives can form as intermediates.[2] If the second step (oxidation with nitric acid) is incomplete, these intermediates may contaminate your final product. Ensure the reaction time and temperature for the nitric acid oxidation step are sufficient.
-
Purification Procedure: Imidazole-4,5-dicarboxylic acid is poorly soluble in water, ethanol, and ether, but dissolves in alkaline solutions like aqueous ammonia. An effective purification strategy involves dissolving the crude product in a basic solution, filtering off any insoluble impurities, and then re-precipitating the product by acidifying the filtrate.[3] Washing the collected solid with water, followed by methanol and ether, can help remove residual impurities.[3]
Issue 3: The Reaction Fails to Initiate
Q: I am following a literature procedure for the synthesis, but the reaction does not seem to be starting.
A: Several factors could prevent the reaction from initiating:
-
Quality of Reagents: Ensure that all reagents, especially the oxidizing agents, are of good quality and have not degraded. For example, hydrogen peroxide solutions can lose their potency over time.
-
Activation Energy: Some of these reactions may have a significant activation energy. Ensure that the reaction is being heated to the temperature specified in the protocol. For the oxidation of 2-alkylbenzimidazoles with hydrogen peroxide, the mixture is typically heated to 100-105°C before the dropwise addition of the peroxide.
-
Catalyst (if applicable): If your procedure requires a catalyst, ensure it is active and present in the correct amount.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazole-4,5-dicarboxylic acid?
A1: The most frequently cited methods for synthesizing imidazole-4,5-dicarboxylic acid include:
-
The oxidation of benzimidazole or its derivatives using strong oxidizing agents like potassium permanganate, potassium dichromate, or nitric acid.
-
A two-stage process where imidazole is first reacted with formaldehyde, followed by oxidation of the resulting intermediates with nitric acid.[2]
-
The reaction of tartaric acid dinitrate with ammonia and formaldehyde in an aqueous solution.
Q2: What is the solubility profile of imidazole-4,5-dicarboxylic acid?
A2: Imidazole-4,5-dicarboxylic acid has low solubility in water (0.5 g/L at 20°C) and is also insoluble in ethanol and ether. However, it is soluble in aqueous ammonia and other alkaline solutions. This solubility profile is often exploited during its purification.
Q3: At what temperature does imidazole-4,5-dicarboxylic acid decompose?
A3: Imidazole-4,5-dicarboxylic acid undergoes decarboxylation and decomposes at temperatures around 280-285°C.
Q4: Can I monitor the progress of my reaction?
A4: Yes, you can monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine when the starting material has been fully consumed and the reaction is complete.[2]
Q5: Are there any specific safety precautions I should take?
A5: Yes, you should always handle the reagents used in this synthesis with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood, especially when working with nitric acid and other corrosive or volatile substances.
Data Presentation
Table 1: Experimental Protocol for Imidazole-4,5-dicarboxylic Acid Synthesis via Formaldehyde and Nitric Acid
| Step | Reagent/Parameter | Quantity/Value | Notes |
| 1 | Imidazole | 68 g | Starting material. |
| 1 | 37% Aqueous Formaldehyde | 245 g | Molar excess is used. |
| 1 | Potassium Hydroxide | 28 g | Acts as a base. |
| 1 | Reaction Time | 3 hours | At reflux. |
| 2 | 65% Nitric Acid | 1.3 L | Used for oxidation. |
| 2 | Reaction Temperature | 130-135°C | Critical for the oxidation step. |
| 2 | Reaction Time | 6-10 hours | Ensure complete oxidation. |
| Work-up | pH adjustment | 4 | To precipitate the second fraction. |
| Total Yield | Imidazole-4,5-dicarboxylic acid | ~77% | Combined yield from two fractions.[2] |
Table 2: Overview of Synthetic Methods and Key Parameters
| Synthetic Method | Key Reagents | Typical Temperature Range | Reported Yield | Key Considerations |
| Oxidation of Benzimidazole | Benzimidazole, KMnO₄/K₂Cr₂O₇/HNO₃ | 60-100°C | Variable | Strong oxidizing conditions required. |
| Imidazole + Formaldehyde + Nitric Acid | Imidazole, Formaldehyde, KOH, HNO₃ | Stage 1: Reflux; Stage 2: 130-135°C | ~77%[2] | Two-step process, good yield. |
| From Tartaric Acid Dinitrate | Tartaric Acid Dinitrate, NH₃, HCHO | Room Temperature to mild heating | Moderate | Multi-component reaction. |
| Oxidation of 2-Alkylbenzimidazoles | 2-Alkylbenzimidazole, H₂O₂ | 100-130°C | Good | Optimized for substituted derivatives.[1] |
Visualizations
Below are diagrams illustrating key aspects of the imidazole-4,5-dicarboxylic acid synthesis.
Caption: Synthesis pathway of imidazole-4,5-dicarboxylic acid.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between reaction parameters and yield.
References
How to avoid impurities in 2-Butyl-1H-imidazole-4,5-dicarboxylic acid preparation
Technical Support Center: 2-Butyl-1H-imidazole-4,5-dicarboxylic acid
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid impurities and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are several established methods for synthesizing this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The three main approaches are:
-
Hydrolysis of 2-Butyl-1H-imidazole-4,5-dicarbonitrile: This involves the synthesis of a dinitrile intermediate, followed by acidic or basic hydrolysis to yield the dicarboxylic acid.
-
Oxidation of 2-Butylbenzimidazole: This method uses a suitable oxidizing agent, such as hydrogen peroxide in sulfuric acid, to cleave the benzene ring of 2-butylbenzimidazole, forming the desired dicarboxylic acid.[1]
-
One-Pot Synthesis from Tartaric Acid: An efficient method involves the reaction of tartaric acid with n-butyraldehyde and aqueous ammonia. This route is often favored due to its use of readily available and less toxic starting materials.
Q2: Which synthesis route generally yields the highest purity product?
A2: The synthesis starting from tartaric acid is reported as an improved, high-yield method that can produce a very pure product directly after the initial reaction and a simple work-up. The oxidation of 2-butylbenzimidazole can also yield high-purity material, but it is highly dependent on controlling the reaction conditions to prevent incomplete oxidation or side reactions.[1] The hydrolysis route is effective but carries the risk of incomplete reaction, leading to amide or mono-acid impurities.
Q3: What are the most common impurities I should be aware of?
A3: The nature of the impurities is directly related to the synthetic route chosen.
-
From Hydrolysis: Incomplete hydrolysis can leave starting material (2-Butyl-1H-imidazole-4,5-dicarbonitrile) or intermediates such as 2-butyl-4-cyano-1H-imidazole-5-carboxylic acid and 2-butyl-1H-imidazole-4,5-dicarboxamide.
-
From Oxidation: The primary impurity is often the unreacted starting material, 2-butylbenzimidazole, due to incomplete oxidation.[1] Over-oxidation can also lead to degradation products.
-
From Tartaric Acid: Side products can form during the initial condensation reaction if temperature and stoichiometry are not carefully controlled. However, this method generally has a cleaner impurity profile.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Scenario 1: Synthesis via Oxidation of 2-Butylbenzimidazole
Problem: Low yield and presence of unreacted starting material in the final product.
Root Cause: Incomplete oxidation of the 2-butylbenzimidazole. This can be due to an insufficient amount of oxidizing agent, low reaction temperature, or inadequate reaction time.
Solution:
-
Optimize Reagent Stoichiometry: The molar ratio of the oxidizing agent to the substrate is critical. For instance, when using hydrogen peroxide, a molar ratio of H₂O₂ to 2-alkylbenzimidazole of 11:1 has been shown to be optimal.[1]
-
Control Reaction Temperature: Ensure the reaction is maintained at the optimal temperature to facilitate complete oxidation without causing degradation.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before proceeding with the work-up.
Troubleshooting Workflow: Oxidation Pathway
Caption: Troubleshooting workflow for the oxidation synthesis route.
Scenario 2: Synthesis via Hydrolysis of 2-Butyl-1H-imidazole-4,5-dicarbonitrile
Problem: Final product is contaminated with amide or mono-acid intermediates.
Root Cause: Incomplete hydrolysis of one or both nitrile groups. Hydrolysis of dinitriles to dicarboxylic acids is a stepwise process, and intermediates can be isolated if the reaction conditions are not sufficiently forcing.
Solution:
-
Increase Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature (e.g., reflux) to drive the hydrolysis to completion.
-
Use Stronger Conditions: If milder conditions fail, consider using a more concentrated acid (e.g., concentrated HCl) or base (e.g., NaOH) solution.
-
Ensure Homogeneity: Make sure the dinitrile starting material is fully dissolved or well-suspended in the reaction medium to ensure it is fully accessible to the hydrolyzing reagent.
Comparative Hydrolysis Conditions
| Parameter | Milder Conditions | Forcing Conditions | Potential Outcome |
| Reagent | Dilute HCl / NaOH | Concentrated HCl / NaOH | Forcing conditions ensure complete hydrolysis. |
| Temperature | 60-80 °C | Reflux (>100 °C) | Higher temperatures accelerate the second hydrolysis step. |
| Time | 2-4 hours | 8+ hours | Longer times are needed for full conversion. |
| Risk | Incomplete Hydrolysis | Potential for Product Degradation | A balance must be struck to maximize purity and yield. |
Experimental Protocols
Protocol 1: Improved Synthesis from Tartaric Acid[1]
This two-step procedure is noted for its high overall yield and use of inexpensive, readily available starting materials.
Step A: Synthesis of 2-n-propyl-1H-imidazole-4,5-dicarboxylic acid
-
Prepare a solution by mixing tartaric acid, n-butyraldehyde, and aqueous ammonia.
-
The reaction is typically carried out at a controlled temperature to facilitate the condensation and ring formation.
-
After the reaction is complete (monitor by TLC), the product is isolated. This step has a reported yield of 74%.
-
The crude product can be purified by recrystallization if necessary.
Step B: Esterification (Example for preparing the diethyl ester)
-
Suspend the dicarboxylic acid from Step A in ethanol.
-
Add thionyl chloride dropwise while cooling the mixture.
-
Reflux the reaction mixture for approximately 1.5 hours.
-
After completion, pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize and precipitate the product.
-
The resulting diethyl ester can be isolated with a reported yield of 94%.
Synthesis Workflow: Tartaric Acid Route
Caption: High-level workflow for synthesis from tartaric acid.
Protocol 2: Synthesis via Oxidation of 2-Alkylbenzimidazoles[2]
This method is effective for producing 2-alkyl-substituted imidazole-4,5-dicarboxylic acids in preparative quantities.
-
Dissolve the 2-alkylbenzimidazole (e.g., 2-butylbenzimidazole) in sulfuric acid to a concentration of approximately 1 M.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (e.g., 30% solution) while maintaining the temperature. The recommended molar ratio of H₂O₂ to the benzimidazole substrate is 11:1 for optimal results.[1]
-
Allow the reaction to proceed until completion, monitoring by TLC or HPLC.
-
Isolate the product through standard work-up procedures, which may include neutralization and filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to achieve high purity.
References
Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, maintaining these conditions is crucial to prevent degradation.
Q2: What solvents are recommended for dissolving this compound?
A2: Based on data for structurally similar compounds like 2-propyl-1H-imidazole-4,5-dicarboxylic acid, this compound is expected to have low solubility in water and chloroform.[1] It is likely to be soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and methanol.[1] Sparingly soluble in glacial acetic acid.[1] It is recommended to perform solubility tests in small quantities of the desired solvent before proceeding with larger-scale experiments.
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
Q4: What are the potential degradation pathways for this compound in solution?
A4: Imidazole derivatives can be susceptible to several degradation pathways in solution:
-
Oxidation: The imidazole ring can undergo oxidation, especially in the presence of oxidizing agents or through auto-oxidation, which can be mediated by basic conditions.
-
Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, the carboxylic acid groups can participate in reactions.
-
Photodegradation: Imidazole compounds can be sensitive to light, leading to degradation upon exposure to UV or even ambient light. It is advisable to protect solutions from light, especially during long-term storage or experiments.
Q5: How can I monitor the stability of this compound in my experimental solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4][5] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By analyzing samples at different time points, you can quantify the remaining amount of the active compound and determine the rate of degradation.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in the solution.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting Step: Verify the solvent's suitability. If using an aqueous buffer, the pH might be outside the optimal range for solubility. Consider using a co-solvent like methanol or DMF if compatible with your experiment.
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting Step: Analyze the precipitate and the supernatant by HPLC or LC-MS to identify if degradation products have formed. If degradation is confirmed, review the storage conditions (temperature, light exposure) and solution pH.
-
-
Possible Cause 3: Interaction with other components.
-
Troubleshooting Step: If your solution contains metal ions, they can coordinate with the imidazole and carboxylic acid moieties, potentially leading to the formation of insoluble complexes.[3] Consider the use of a chelating agent if this is a suspected issue and if it does not interfere with your experiment.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of the compound in the stock or working solution.
-
Troubleshooting Step: Prepare fresh solutions and re-run the experiment. It is recommended to perform a quick stability check of your stock solution by HPLC if it has been stored for an extended period.
-
-
Possible Cause 2: Photodegradation during the experiment.
-
Troubleshooting Step: Protect your experimental setup from light by using amber vials or covering the containers with aluminum foil. Compare the results with a control experiment conducted in the dark.
-
Quantitative Data Summary
As specific quantitative stability data for this compound is not extensively available in the literature, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Solubility of this compound in Common Solvents at Room Temperature
| Solvent | Solubility (mg/mL) | Observations |
| Water | User-determined | e.g., Insoluble, Sparingly soluble |
| Methanol | User-determined | e.g., Soluble, Very soluble |
| Ethanol | User-determined | e.g., Soluble, Sparingly soluble |
| DMSO | User-determined | e.g., Very soluble |
| DMF | User-determined | e.g., Very soluble |
| Acetonitrile | User-determined | e.g., Sparingly soluble |
| Chloroform | User-determined | e.g., Insoluble |
Table 2: Stability of this compound in Aqueous Buffers at 37°C
| Buffer pH | Incubation Time (hours) | % Remaining (HPLC Assay) | Appearance of Solution |
| pH 3.0 | 0 | 100 | Clear, colorless |
| 24 | User-determined | User-determined | |
| 48 | User-determined | User-determined | |
| pH 7.4 | 0 | 100 | Clear, colorless |
| 24 | User-determined | User-determined | |
| 48 | User-determined | User-determined | |
| pH 9.0 | 0 | 100 | Clear, colorless |
| 24 | User-determined | User-determined | |
| 48 | User-determined | User-determined |
Experimental Protocols
Protocol 1: Determination of Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
-
Analysis:
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
-
Calculate the solubility in mg/mL.
-
Protocol 2: Stability Study in Aqueous Buffers
-
Preparation of Test Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., pH 3, 7.4, and 9).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMF).
-
Spike the stock solution into the buffer solutions to a final concentration within the analytical range (e.g., 10 µg/mL).
-
-
Incubation:
-
Divide each solution into multiple amber vials to protect from light.
-
Incubate the vials in a temperature-controlled environment (e.g., 37°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw a sample from one vial for each pH condition.
-
Immediately analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound.
-
Record any changes in the appearance of the solutions.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 3: Photostability Testing
This protocol is based on the ICH Q1B guideline.[6][7][8][9][10]
-
Sample Preparation:
-
Prepare a solution of this compound in a photochemically inert solvent.
-
Place the solution in a chemically inert, transparent container.
-
Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
-
-
Light Exposure:
-
Expose the sample to a light source that provides both visible and UVA light, according to ICH Q1B recommendations (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]
-
Place the "dark" control sample alongside the exposed sample to monitor for any changes not related to light exposure.
-
-
Analysis:
-
At the end of the exposure period, analyze both the exposed and the dark control samples by a stability-indicating HPLC method.
-
Compare the chromatograms to identify any degradation products formed due to light exposure.
-
Quantify the amount of the parent compound remaining.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Caption: Troubleshooting logic for stability issues of this compound in solution.
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. jordilabs.com [jordilabs.com]
- 10. ikev.org [ikev.org]
Technical Support Center: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
Experimental Protocols
Two primary synthesis routes are detailed below. The selection of the route may depend on the availability of starting materials, desired scale, and safety considerations.
Route 1: Oxidation of 2-Butylbenzimidazole
This is a common and scalable method for preparing 2-alkyl-imidazole-4,5-dicarboxylic acids.
Reaction Scheme:
2-Butylbenzimidazole + H₂O₂ in H₂SO₄ → this compound
Detailed Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser. The reactor should be connected to a cooling/heating circulator for precise temperature control.
-
Charging Reactants: Charge the reactor with concentrated sulfuric acid (98%). Cool the acid to 0-5 °C with stirring.
-
Slowly add 2-butylbenzimidazole to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Oxidation: Once the 2-butylbenzimidazole is fully dissolved, begin the dropwise addition of 30-35% hydrogen peroxide via the dropping funnel. Maintain the reaction temperature between 5-10 °C. The addition rate should be carefully controlled to prevent a rapid temperature increase.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-2 hours, then slowly warm to room temperature and stir for an additional 10-16 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice with vigorous stirring.
-
The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
Route 2: From Diethyl Tartrate and Butyraldehyde
This method involves the construction of the imidazole ring from acyclic precursors.
Detailed Methodology:
-
Formation of Diaminomalenonitrile: (Caution: This route involves toxic reagents). Diaminomalenonitrile can be synthesized from hydrogen cyanide tetramer.
-
Condensation: React diaminomaleonitrile with trimethyl orthobutyrate to form 2-butyl-1H-imidazole-4,5-dicarbonitrile.
-
Hydrolysis: The dinitrile is then hydrolyzed under acidic conditions (e.g., concentrated HCl) to yield this compound.
Data Presentation
Table 1: Comparison of Synthesis Routes
| Parameter | Route 1: Oxidation of 2-Butylbenzimidazole | Route 2: From Diethyl Tartrate |
| Starting Materials | 2-Butylbenzimidazole, H₂O₂, H₂SO₄ | Diaminomalenonitrile, Trimethyl orthobutyrate, HCl |
| Typical Yield | 70-85% | 60-75% |
| Purity (crude) | 85-95% | 80-90% |
| Key Advantages | Scalable, readily available starting materials. | Avoids strong oxidizing agents in the final step. |
| Key Disadvantages | Highly exothermic, potential for thermal runaway. | Use of highly toxic diaminomaleonitrile. |
Table 2: Solubility of this compound (Qualitative)
| Solvent | Solubility at 25 °C | Solubility at 100 °C (or boiling point) |
| Water | Sparingly soluble | Moderately soluble |
| Methanol | Soluble | Very soluble |
| Ethanol | Sparingly soluble | Soluble |
| Acetone | Slightly soluble | Moderately soluble |
| Dichloromethane | Insoluble | Insoluble |
| N,N-Dimethylformamide (DMF) | Very soluble | Very soluble |
| Dimethyl sulfoxide (DMSO) | Very soluble | Very soluble |
Note: Quantitative solubility data should be determined experimentally for precise crystallization procedure design.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via oxidation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If starting material is still present after the recommended reaction time, consider extending the stirring period or slightly increasing the temperature (with extreme caution due to the exothermic nature). |
| Decomposition of Hydrogen Peroxide | Ensure the H₂O₂ used is of appropriate concentration and has been stored correctly. Avoid contamination with metals, which can catalyze its decomposition. Add H₂O₂ slowly and maintain the recommended temperature range. |
| Product Lost During Work-up | The product has some solubility in water, especially at higher temperatures. Ensure the quenching and washing steps are performed with ice-cold water to minimize losses. Check the pH of the filtrate; if it is not neutral, product may remain dissolved as a salt. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. An excess of the oxidizing agent is typically required, but a large excess can lead to side reactions. |
Issue 2: Product is Impure (Discolored or Contains Byproducts)
| Possible Cause | Troubleshooting Step |
| Side Reactions | Over-oxidation or side-chain oxidation can occur. Adhere strictly to the recommended temperature and addition rates. Analyze the crude product by LC-MS to identify potential byproducts, which may include partially oxidized species or ring-opened products. |
| Charring/Decomposition | Localized overheating during the addition of H₂O₂ can cause decomposition. Ensure efficient stirring and a slow, controlled addition rate. |
| Residual Starting Material | If the reaction is incomplete, the final product will be contaminated with 2-butylbenzimidazole. Optimize reaction time and temperature to ensure full conversion. |
| Inefficient Purification | Recrystallization is a key step for purification. Experiment with different solvent systems (e.g., water/methanol, water/ethanol) to find the optimal conditions for crystal formation and impurity rejection. The use of activated carbon during recrystallization can help remove colored impurities. For highly persistent impurities, consider column chromatography on silica gel or reversed-phase C18 media. |
Issue 3: Difficulties with Crystallization
| Possible Cause | Troubleshooting Step |
| Oiling Out | The compound may separate as an oil instead of crystals if the solution is supersaturated or if the cooling rate is too fast. Try slower cooling, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal. Using a different solvent system may also be necessary. |
| No Crystal Formation | The solution may not be sufficiently concentrated. Carefully evaporate some of the solvent and attempt to cool again. Ensure the chosen solvent is appropriate; the product should be soluble at high temperatures and sparingly soluble at low temperatures. |
| Fine Powder Formation | Rapid crystallization can lead to the formation of a fine powder which may be difficult to filter and may trap impurities. To encourage the growth of larger crystals, slow down the cooling process and ensure the solution is not disturbed during crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the oxidation of 2-butylbenzimidazole with hydrogen peroxide?
A1: The primary safety concern is the risk of a thermal runaway reaction . The decomposition of hydrogen peroxide is highly exothermic, and the rate of decomposition increases with temperature. On a larger scale, heat dissipation is less efficient. It is crucial to have a robust cooling system, controlled addition of hydrogen peroxide, and continuous monitoring of the reaction temperature. Emergency cooling and quenching procedures should be in place.
Technical Support Center: Synthesis of Substituted Imidazole Dicarboxylic Acids
Welcome to the technical support center for the synthesis of substituted imidazole dicarboxylic acids. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of these important compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted imidazole dicarboxylic acids?
A1: The primary methods for synthesizing substituted imidazole dicarboxylic acids include:
-
Oxidation of 2-substituted benzimidazoles: This is a widely used method, often employing strong oxidizing agents like hydrogen peroxide in an acidic medium.[1][2][3]
-
From tartaric acid derivatives: This classical approach involves the reaction of tartaric acid dinitrate with ammonia and formaldehyde.
-
Reaction of imidazole with formaldehyde followed by oxidation: This process involves the initial hydroxymethylation of imidazole, followed by oxidation with nitric acid to yield imidazole-4,5-dicarboxylic acid.[4]
Q2: What is a common unexpected side product when synthesizing 2-substituted imidazole-4,5-dicarboxylic acids via benzimidazole oxidation?
A2: A notable pitfall is the unexpected formation of the parent imidazole-4,5-dicarboxylic acid, where the 2-substituent is lost during the oxidation process. This can occur under harsh oxidative conditions.
Q3: Are there specific challenges associated with N-alkylation of imidazole-4,5-dicarboxylates?
A3: Yes, N-alkylation of 2-substituted imidazole-4,5-dicarboxylates can be challenging due to considerable steric hindrance. These reactions often result in poor yields unless a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is used.[3]
Q4: How do different substituents on the imidazole ring affect the synthesis?
A4: The electronic nature of substituents can significantly influence the reaction. Electron-donating groups may affect the electron density of the imidazole ring, while bulky substituents can introduce steric hindrance, impacting reaction rates and yields.[5] For instance, the presence of an exocyclic amino group, which is protonated at physiological pH, exerts a strong electron-withdrawing effect on the imidazole ring.[6]
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation of 2-Substituted Benzimidazoles
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Ensure the concentration of the 2-alkylimidazole in sulfuric acid is approximately 1 M and the molar ratio of hydrogen peroxide to the 2-alkylbenzimidazole is 11:1 for optimal results.[3] The reaction temperature should be carefully controlled, typically between 100-130°C.[2][7] |
| Incomplete Oxidation | Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC or HPLC. Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Degradation of the Imidazole Ring | Harsh oxidative conditions can lead to ring degradation.[8] Consider a milder oxidizing agent or lower the reaction temperature. The stability of the imidazole ring can be compromised under strong oxidative stress. |
| Loss of the 2-Substituent | The unexpected formation of imidazole-4,5-dicarboxylic acid can occur. If this is a persistent issue, consider protecting the N-H protons of the imidazole ring before oxidation, if feasible for your specific substrate. |
| Difficult Product Isolation | The product can be challenging to precipitate from the reaction mixture. After cooling, pour the mixture into a large volume of cold water or ice and adjust the pH to around 4 to facilitate precipitation.[2][7] Washing the precipitate with water, methanol, and ether can help in purification.[1] |
Problem 2: Incomplete Hydrolysis of Diethyl Imidazole-4,5-dicarboxylates
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Base or Acid | Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH, HCl) is used. For base-catalyzed hydrolysis, refluxing with aqueous or alcoholic NaOH is common. |
| Steric Hindrance | Bulky substituents at the 2-position can hinder the approach of the hydroxide or hydronium ions to the ester carbonyl groups. Increase the reaction temperature and prolong the reaction time. The use of a co-solvent like ethanol can improve solubility and aid the reaction. |
| Low Solubility of the Ester | Improve the solubility of the starting material by choosing an appropriate solvent system. A mixture of water and a miscible organic solvent like ethanol or dioxane can be effective. |
| Re-esterification | If using an alcoholic solvent for hydrolysis, ensure that the reaction goes to completion to avoid equilibrium issues. Using a large excess of water can help drive the reaction towards the dicarboxylic acid. |
Problem 3: Unexpected Decarboxylation
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Temperatures during Synthesis or Work-up | Imidazole-4,5-dicarboxylic acid can undergo decarboxylation at elevated temperatures, typically around 280°C, to form imidazole.[1] Avoid excessive heating during purification steps. |
| Presence of a Catalyst | The decarboxylation of imidazole-4,5-dicarboxylic acid to imidazole is often facilitated by a copper-chromium oxide or powdered copper oxide catalyst, especially at high temperatures (around 260°C).[1] Ensure your reaction setup is free from such contaminants if decarboxylation is not the desired outcome. |
Experimental Protocols
Synthesis of Imidazole-4,5-dicarboxylic Acid via Oxidation of Benzimidazole
This protocol is adapted from a general procedure for the oxidation of 2-alkylbenzimidazoles.
Materials:
-
2-Substituted Benzimidazole (10.0 mmol)
-
Concentrated Sulfuric Acid (14 mL)
-
30% Aqueous Hydrogen Peroxide (14 mL, 0.26 mol)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 10.0 mmol of the 2-substituted benzimidazole in 14 mL of concentrated sulfuric acid.
-
Heat the solution to 100-105°C with stirring.
-
Carefully add 14 mL of 30% aqueous hydrogen peroxide dropwise to the stirred solution.
-
After the addition is complete, increase the temperature and stir the mixture for 1 hour at 130°C.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice or cold water.
-
Adjust the pH of the solution to 4 with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Purification of Imidazole-4,5-dicarboxylic Acid
This protocol describes a typical purification procedure for crude imidazole-4,5-dicarboxylic acid.[1]
Materials:
-
Crude Imidazole-4,5-dicarboxylic Acid
-
Water
-
Methanol
-
Ether
Procedure:
-
Transfer the crude solid to a beaker and stir with a sufficient volume of water to form a slurry.
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solid on the funnel sequentially with three portions of water.
-
Follow with two portions of methanol.
-
Finally, wash with one portion of ether.
-
Air-dry the purified solid.
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of 2-Propylimidazole-4,5-dicarboxylic Acid via Oxidation
| Parameter | Value | Reference |
| Starting Material | 2-Propyl-3-tolimidazole and 2-Propyl-4-tolimidazole mixture | [7] |
| Oxidizing Agent | 30% Hydrogen Peroxide | [7] |
| Acid | 98% Sulfuric Acid | [7] |
| Reaction Temperature | 120°C | [7] |
| Reaction Time | 12 hours | [7] |
| Purity of Product | 97.2 - 97.6% | [7] |
Table 2: Conditions for the Preparation of Imidazole-4,5-dicarboxylic Acid
| Parameter | Value | Reference |
| Starting Material | Imidazole | [4] |
| Reagents | Formaldehyde, Nitric Acid | [4] |
| Molar Ratio (Formaldehyde:Imidazole) | 2:1 to 5:1 | [4] |
| Molar Ratio (Nitric Acid:Imidazole) | 15:1 to 20:1 | [4] |
| Temperature (Formaldehyde reaction) | 80 - 120°C | [4] |
| Temperature (Nitric Acid reaction) | 100 - 140°C | [4] |
| Yield | 77.0% | [4] |
Visual Guides
Caption: Troubleshooting workflow for low yields in benzimidazole oxidation.
Caption: Decision guide for addressing low yields in N-alkylation reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: A Guide for Researchers
A detailed examination of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids reveals a class of compounds with significant potential in drug development, exhibiting a range of biological activities influenced by the nature of the 2-alkyl substituent. This guide provides a comparative analysis of the synthesis, physicochemical properties, and biological activities of 2-methyl, 2-ethyl, and 2-propyl substituted imidazole-4,5-dicarboxylic acids, supported by experimental data and detailed protocols.
Introduction
Imidazole-4,5-dicarboxylic acid and its derivatives are versatile scaffolds in medicinal chemistry, known to interact with various biological targets. The introduction of an alkyl group at the 2-position of the imidazole ring provides a key modifiable site to fine-tune the molecule's properties and biological activity. This comparative analysis focuses on the methyl, ethyl, and propyl analogs, which have emerged as promising candidates in antiviral and neurological research.
Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids
A common and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding 2-alkylbenzimidazoles. This approach offers good yields and a straightforward route to the desired products.[1]
Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles
A general procedure for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids is as follows:
-
Dissolution: The 2-alkylbenzimidazole starting material is dissolved in concentrated sulfuric acid.
-
Oxidation: Hydrogen peroxide is added dropwise to the solution while maintaining a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Note: The specific reaction conditions, including temperature, reaction time, and stoichiometry of reactants, may be optimized for each specific 2-alkyl substituent to maximize the yield and purity of the final product.
Physicochemical Properties
The nature of the 2-alkyl substituent significantly influences the physicochemical properties of imidazole-4,5-dicarboxylic acids, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. While extensive experimental data directly comparing the methyl, ethyl, and propyl derivatives is limited, a combination of predicted and available experimental values provides valuable insights.
| Property | 2-Methyl-imidazole-4,5-dicarboxylic acid | 2-Ethyl-imidazole-4,5-dicarboxylic acid | 2-Propyl-imidazole-4,5-dicarboxylic acid |
| Molecular Formula | C₆H₆N₂O₄ | C₇H₈N₂O₄ | C₈H₁₀N₂O₄ |
| Molecular Weight | 170.12 g/mol [2] | 184.15 g/mol [3] | 198.18 g/mol [4] |
| Melting Point (°C) | 263-265[5] | Not available | 190-195[6], 262-264[7][8] |
| pKa (Predicted) | 0.66 ± 0.10[5] | Not available | 0.65 ± 0.10[7] |
| Solubility | Soluble in water, ethanol[9] | Not available | Soluble in water, ethanol, and acetone[6][10] |
| LogP (Predicted) | 0.11[5] | 0.6[3] | 1.1 |
Note: Some of the data presented in this table are predicted values and should be confirmed by experimental analysis.
Biological Activities
2-Alkyl-substituted imidazole-4,5-dicarboxylic acids have demonstrated promising activity in two key therapeutic areas: as antiviral agents and as modulators of the N-methyl-D-aspartate (NMDA) receptor.
Antiviral Activity
Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their potential to inhibit the replication of various viruses.[2][11] The mechanism of action is believed to involve the inhibition of viral enzymes crucial for replication. The specific activity, often quantified by the half-maximal inhibitory concentration (IC50), can vary depending on the viral strain and the nature of the 2-alkyl substituent.
NMDA Receptor Modulation
Several imidazole-4,5-dicarboxylic acid derivatives have been shown to interact with the NMDA receptor, a key player in synaptic plasticity and neurological function. Notably, 2-propylimidazole-4,5-dicarboxylic acid has been identified as a partial agonist of the NMDA receptor.[12] This suggests that these compounds could have therapeutic potential in neurological disorders where NMDA receptor function is dysregulated.
Experimental Protocols for Biological Assays
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay is a common method to screen for antiviral compounds.
-
Cell Culture: A suitable host cell line is cultured in 96-well plates to form a confluent monolayer.
-
Compound Preparation: The test compounds (2-alkyl-substituted imidazole-4,5-dicarboxylic acids) are dissolved in a suitable solvent and serially diluted.
-
Infection: The cell monolayers are infected with a specific virus.
-
Treatment: The diluted test compounds are added to the infected cells.
-
Incubation: The plates are incubated for a period that allows for viral replication and the development of a cytopathic effect (CPE) in untreated control wells.
-
CPE Evaluation: The extent of CPE in each well is observed microscopically and can be quantified using a cell viability assay (e.g., MTT or MTS assay).
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is calculated from the dose-response curve.
NMDA Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate cell membranes containing NMDA receptors.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the test compound for the NMDA receptor.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.
Caption: Logical pathway for the biological evaluation of the compounds.
Conclusion
The 2-alkyl-substituted imidazole-4,5-dicarboxylic acids represent a promising class of compounds with tunable physicochemical properties and diverse biological activities. The length of the 2-alkyl chain appears to play a crucial role in modulating these characteristics. Further research, including the generation of more extensive and directly comparable experimental data, is warranted to fully elucidate the structure-activity relationships and to exploit the therapeutic potential of this chemical scaffold in the development of novel antiviral and neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | C7H8N2O4 | CID 12224823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1H-imidazole-4,5-dicarboxylic acid|lookchem [lookchem.com]
- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Propyl-1H-imidazole-4,5-dicarboxy acid CAS#: 58954-23-7 [m.chemicalbook.com]
- 8. 2-Propyl-1H-Imidazole-4 5dicarboxy acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]
- 9. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). We present predicted data, detailed experimental protocols, and a comparison with the parent compound, 1H-imidazole-4,5-dicarboxylic acid, to support the confirmation of the synthesized molecule's structure. The molecular formula for this compound is C₉H₁₂N₂O₄, with a molecular weight of 212.20 g/mol .[1]
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of analogous structures.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |
| ~7.5-8.0 | Singlet | 1H | Imidazole N-H proton |
| ~2.8-3.0 | Triplet | 2H | Methylene group adjacent to imidazole (-CH₂-) |
| ~1.6-1.8 | Sextet | 2H | Methylene group (-CH₂-) |
| ~1.3-1.5 | Sextet | 2H | Methylene group (-CH₂-) |
| ~0.9 | Triplet | 3H | Terminal methyl group (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165-175 | Carboxylic acid carbons (-COOH) |
| ~150-155 | Imidazole C2 carbon |
| ~125-135 | Imidazole C4/C5 carbons |
| ~30-35 | Methylene carbon adjacent to imidazole (-CH₂-) |
| ~25-30 | Methylene carbon (-CH₂-) |
| ~20-25 | Methylene carbon (-CH₂-) |
| ~10-15 | Terminal methyl carbon (-CH₃) |
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Interpretation |
| 212 | [M]⁺ Molecular ion |
| 195 | [M - OH]⁺ |
| 167 | [M - COOH]⁺ |
| 155 | [M - C₄H₉]⁺ (Loss of butyl group) |
| 111 | [M - C₄H₉ - CO₂]⁺ |
Experimental Protocols
Detailed methodologies for acquiring NMR and Mass Spectrometry data are crucial for reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD).
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
2. ¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm or the residual solvent peak).
-
Integrate the signals to determine the relative number of protons.
3. ¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence to acquire the spectrum. This results in a spectrum where each unique carbon appears as a single line.
-
A longer acquisition time or a greater number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a reference.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture with water.[2]
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.[2]
-
Ensure the final solution is free of any particulate matter by filtering if necessary.[2]
2. Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and abundant ion signal.
-
Acquire the mass spectrum in positive or negative ion mode. For a dicarboxylic acid, negative ion mode is often effective.
-
Obtain a high-resolution mass spectrum to confirm the elemental composition of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic techniques.
Caption: Workflow for the structural validation of a synthesized organic compound.
Comparison with 1H-imidazole-4,5-dicarboxylic acid
A key step in validating the structure of this compound is to compare its spectra with those of the parent compound, 1H-imidazole-4,5-dicarboxylic acid. The primary differences will be the presence of signals corresponding to the butyl group in the NMR spectra and a corresponding increase in the molecular weight and specific fragmentation patterns in the mass spectrum.
The mass spectrum of 1H-imidazole-4,5-dicarboxylic acid would show a molecular ion at m/z 156.[3] The presence of a molecular ion at m/z 212 for the synthesized compound provides strong evidence for the addition of the butyl group. Furthermore, the ¹H and ¹³C NMR spectra should clearly show the characteristic signals of a butyl chain, as detailed in Tables 1 and 2, which would be absent in the spectra of the parent compound. The fragmentation of the butyl group in the mass spectrometer will also provide a clear signature of its presence.
References
Biological efficacy of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid compared to other inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of a derivative of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid against leading Angiotensin-Converting Enzyme (ACE) inhibitors. This document compiles quantitative data, experimental methodologies, and visual representations of relevant biological pathways to offer an objective performance assessment.
While direct biological efficacy data for this compound is not extensively available in current literature, a structurally related compound, N-substituted-2-butyl-4-chloro-1H-imidazole (compound 4b from a referenced study), has demonstrated inhibitory activity against Angiotensin-Converting Enzyme (ACE). This guide will, therefore, focus on the ACE inhibitory potential of this derivative in comparison to well-established ACE inhibitors such as Lisinopril, Captopril, Enalaprilat, and Ramipril.
The Renin-Angiotensin System (RAS) Pathway and ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) is a key component of this system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a primary therapeutic strategy for managing hypertension and other cardiovascular disorders.
Quantitative Comparison of ACE Inhibitors
The efficacy of ACE inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | IC50 Value | Class |
| N-substituted-2-butyl-4-chloro-1H-imidazole (Compound 4b) | 1.31 ± 0.026 µM | Imidazole Derivative |
| Lisinopril | 1.9 nM | Carboxylate-containing |
| Enalaprilat | 1.94 nM | Carboxylate-containing |
| Ramipril | 5 nM | Carboxylate-containing |
| Captopril | 6 nM - 20 nM | Sulfhydryl-containing |
Note: The IC50 values for the established inhibitors can vary slightly between different studies and assay conditions.
Experimental Protocols
The determination of ACE inhibitory activity is crucial for the evaluation of potential therapeutic agents. Below is a generalized protocol for an in vitro ACE inhibition assay.
General Workflow for ACE Inhibition Assay
Detailed Method for Fluorometric Assay
A common method for measuring ACE activity involves a synthetic fluorogenic peptide substrate. The fluorescence measured is directly proportional to the ACE activity.
-
Reagent Preparation : All reagents, including the ACE enzyme, fluorogenic substrate, and test inhibitors, are diluted in an appropriate assay buffer. A standard curve is prepared for the calculation of enzymatic activity.
-
Assay Plate Setup : In a 96-well black opaque plate, add the following to respective wells:
-
Test inhibitor at various concentrations.
-
A known ACE inhibitor (e.g., Lisinopril) as a positive control.
-
Assay buffer as a negative control.
-
A control with ACE enzyme but no inhibitor.
-
-
Enzyme Addition and Pre-incubation : Add the ACE enzyme solution to the sample and control wells. The plate is then incubated at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation : The enzymatic reaction is initiated by adding the fluorogenic substrate to all experimental, control, and blank wells.
-
Measurement : The reaction is carried out at 37°C, and the fluorescence is measured at regular intervals (e.g., every minute for 5 minutes) using a microplate reader. The excitation and emission wavelengths are set according to the substrate's specifications (e.g., 320 nm and 405 nm, respectively).
-
Data Analysis : The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each inhibitor concentration is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Concluding Remarks
The N-substituted-2-butyl-4-chloro-1H-imidazole derivative shows promise as an ACE inhibitor, albeit with a lower potency (in the micromolar range) compared to established drugs like Lisinopril and Captopril, which exhibit nanomolar efficacy.[1][2][3][4][5] The significantly lower IC50 values of the established inhibitors indicate a much stronger binding affinity to the active site of the Angiotensin-Converting Enzyme.
Further research, including lead optimization and structure-activity relationship (SAR) studies, on the this compound scaffold could lead to the development of more potent ACE inhibitors. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of these and other novel inhibitory compounds.
References
X-ray Crystallography of 1-Alkylimidazole-4,5-dicarboxylic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of a series of 1-alkylimidazole-4,5-dicarboxylic acids, specifically the methyl, ethyl, propyl, and butyl derivatives. The structural data of these compounds are compared with those of other heterocyclic dicarboxylic acids, namely 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and 4-nitropyrazole-3,5-dicarboxylic acid, to highlight the influence of substituent changes on their crystal packing and molecular conformation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing detailed experimental data and protocols.
Data Presentation: Crystallographic Parameters
The crystal structures of 1-alkylimidazole-4,5-dicarboxylic acids reveal a significant dependence on the length of the alkyl chain. A notable trend is the change in the tautomeric form of the molecule in the crystalline state. While the 1-methyl and 1-ethyl derivatives crystallize in a zwitterionic form, the 1-propyl and 1-butyl analogues are found to crystallize as a rare equimolar mixture of neutral and zwitterionic forms[1]. This phenomenon is attributed to steric factors influencing the crystal packing and the tautomeric composition within the unit cell[1].
| Compound | Alkyl Group | Tautomeric Form in Crystal | Key Structural Features |
| 1-Methylimidazole-4,5-dicarboxylic acid | Methyl | Zwitterionic | Planar molecule with intramolecular hydrogen bonding.[1] |
| 1-Ethylimidazole-4,5-dicarboxylic acid | Ethyl | Zwitterionic | Forms a zwitterion with a protonated imidazole nitrogen and a deprotonated carboxylate group.[1] |
| 1-Propylimidazole-4,5-dicarboxylic acid | Propyl | Equimolar mixture of neutral and zwitterionic forms | The increase in alkyl chain length leads to changes in crystal and molecular structures.[1] |
| 1-Butylimidazole-4,5-dicarboxylic acid | Butyl | Equimolar mixture of neutral and zwitterionic forms | Steric hindrance from the bulkier alkyl group affects the packing and tautomeric equilibrium.[1] |
Comparison with Alternative Heterocyclic Dicarboxylic Acids:
To provide a broader context, the crystallographic data of two alternative heterocyclic dicarboxylic acids are presented below. These compounds offer different substitution patterns on the five-membered ring, leading to distinct crystal packing arrangements and hydrogen bonding networks.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | Orthorhombic | Pbca | a = 13.164(2) Å, b = 7.4692(9) Å, c = 21.173(3) Å | Intramolecular O–H···O hydrogen bond; forms a 3D framework via O–H···O, O–H···N, C–H···O, and C–H···π interactions.[2][3] |
| 4-Nitropyrazole-3,5-dicarboxylic acid | - | - | - | Pyrazole ring with coplanar carboxylic groups and a perpendicular nitro group; crystal packing dominated by strong O-H…O and N-H…O hydrogen bonds.[4] |
Note: Detailed unit cell parameters for 1-alkylimidazole-4,5-dicarboxylic acids and 4-nitropyrazole-3,5-dicarboxylic acid were not available in the searched abstracts. The provided information is based on the qualitative descriptions found in the cited literature.
Experimental Protocols
Synthesis of 1-Alkylimidazole-4,5-dicarboxylic Acids
The synthesis of 1-alkylimidazole-4,5-dicarboxylic acids can be adapted from established methods for similar imidazole derivatives. A general two-step procedure is outlined below, based on the synthesis of the parent imidazole-4,5-dicarboxylic acid.
Step 1: N-Alkylation of Imidazole
-
To a solution of imidazole in a suitable solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Add the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-alkylimidazole.
Step 2: Oxidation to 1-Alkylimidazole-4,5-dicarboxylic Acid
This step is adapted from the oxidation of benzimidazoles.
-
Dissolve the crude 1-alkylimidazole in concentrated sulfuric acid.
-
Cool the solution in an ice bath and add hydrogen peroxide (30%) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, then heat to 50-60 °C for an additional period.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to yield the pure 1-alkylimidazole-4,5-dicarboxylic acid.
Crystallization for X-ray Diffraction
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified dicarboxylic acid.
-
Dissolve the purified 1-alkylimidazole-4,5-dicarboxylic acid in a minimal amount of a suitable solvent or solvent mixture (e.g., water, ethanol/water, or methanol/dichloromethane) with gentle heating if necessary.
-
Allow the solution to cool to room temperature.
-
Cover the container with a perforated film or leave it slightly open to allow for slow evaporation of the solvent over several days to weeks.
-
Harvest the resulting single crystals for X-ray diffraction analysis.
Visualizations
Logical Relationship of Structural Changes
Caption: Influence of Alkyl Chain Length on Tautomeric Form.
Experimental Workflow for X-ray Crystallography
References
LACK OF DETAILED BIOLOGICAL DATA HINDERS MECHANISM OF ACTION STUDIES FOR 2-BUTYL-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the precise mechanism of action for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. While its chemical properties are documented, detailed in vitro and in vivo studies elucidating its biological targets and signaling pathways are currently unavailable.
This compound belongs to the imidazole class of compounds, which are known for a wide range of biological activities.[1][2] The core imidazole structure is a versatile scaffold in medicinal chemistry, with derivatives exhibiting antifungal, antibacterial, antiviral, and antihypertensive properties.[3][4] The dicarboxylic acid functional groups at the 4 and 5 positions of the imidazole ring, combined with the butyl group at the 2-position, confer specific physicochemical properties that could influence its biological interactions.[1]
Despite the therapeutic potential suggested by its chemical structure, public databases and scientific publications lack specific experimental data on the mechanism of action of this compound. Information regarding its protein binding, enzyme inhibition, or effects on cellular signaling pathways is not currently published.
Comparison with Structurally Related Imidazole Derivatives
To provide a comparative context, the mechanisms of action of other imidazole-based compounds can be considered. For instance, certain N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been investigated as potential angiotensin-converting enzyme (ACE) inhibitors.[3] Another related compound, 2-phenyl-1H-imidazole-4-carboxylic acid, has been identified as a beta-lactamase inhibitor.[5] These examples highlight the diverse biological roles that imidazole derivatives can play, which are largely determined by the nature and position of their substituent groups.
The table below summarizes the known biological activities of selected imidazole-containing compounds to offer a potential framework for future investigations into this compound.
| Compound | Biological Activity | Mechanism of Action |
| N-substituted-2-butyl-4-chloro-1H-imidazole derivatives | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibition[3] |
| 2-phenyl-1H-imidazole-4-carboxylic acid | Antibacterial (synergist) | Beta-lactamase Inhibition[5] |
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Plant Growth Regulator, Flavor Enhancer | Not specified[4] |
Hypothetical Signaling Pathway and Experimental Workflow
Given the absence of direct evidence, a hypothetical mechanism of action for this compound could involve the modulation of enzymatic activity or receptor binding, common roles for small molecules with similar structural features. To investigate this, a structured experimental workflow would be necessary.
Figure 1. Proposed experimental workflow for elucidating the mechanism of action of this compound.
Detailed Methodologies for Key Experiments
High-Throughput Screening (HTS):
-
Objective: To identify potential biological targets from a large library of enzymes and receptors.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use automated liquid handlers to dispense the compound into microtiter plates containing individual enzyme or receptor preparations.
-
Incubate for a predetermined time at a specific temperature.
-
Add a substrate or ligand that generates a detectable signal (e.g., colorimetric, fluorescent, luminescent).
-
Measure the signal using a plate reader.
-
Analyze the data to identify "hits" where the compound significantly alters the signal compared to a negative control.
-
Dose-Response Studies:
-
Objective: To quantify the potency of the compound against the identified target.
-
Protocol:
-
Perform serial dilutions of the compound to create a range of concentrations.
-
Conduct the same assay as in the HTS for each concentration.
-
Plot the percentage of inhibition or activation against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Cell-Based Reporter Gene Assay:
-
Objective: To confirm the compound's activity in a cellular context and investigate its effect on a specific signaling pathway.
-
Protocol:
-
Transfect a suitable cell line with a reporter plasmid containing a promoter responsive to the signaling pathway of interest, linked to a reporter gene (e.g., luciferase, β-galactosidase).
-
Treat the transfected cells with varying concentrations of the compound.
-
Lyse the cells and measure the activity of the reporter enzyme.
-
A change in reporter activity indicates modulation of the upstream signaling pathway.
-
Future Directions
The lack of data on the mechanism of action of this compound presents a clear opportunity for future research. The proposed experimental workflow provides a roadmap for systematically characterizing its biological activity. Such studies are essential to unlock the potential therapeutic applications of this and other related imidazole compounds. Further research into its synthesis and the biological activities of its derivatives is also warranted.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid, a key building block in various pharmaceutical syntheses. This document outlines a detailed HPLC protocol, compares it with alternative analytical techniques, and presents supporting data in a clear, comparative format.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly precise and versatile method for the purity assessment of non-volatile and thermally labile compounds, making it the gold standard for pharmaceutical analysis.[1] A reverse-phase HPLC method is particularly well-suited for separating this compound from potential impurities.
Based on established methods for similar imidazole-dicarboxylic acid derivatives, the following protocol is recommended for the purity analysis of this compound.[2][3]
Experimental Protocol: HPLC Purity Determination
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile. |
| Standard Preparation | A certified reference standard of this compound should be prepared at the same concentration as the sample. |
Note: For mass spectrometry (MS) compatibility, the phosphoric acid in the mobile phase should be replaced with 0.1% formic acid.[2][3]
The purity of the synthesized this compound can be determined by calculating the area percentage of the main peak from the HPLC chromatogram.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized Batch 001 | 12.5 | 99.6 | 99.6 |
| Reference Standard | 12.5 | 99.9 | 99.9 |
Potential Impurities:
During the synthesis of imidazole derivatives, several impurities can arise.[4][5] These may include:
-
Starting materials: Unreacted reagents from the synthesis.
-
Side-products: Isomers or products from competing reaction pathways.
-
Degradation products: Resulting from instability of the final compound.
Commonly, in imidazole synthesis, related substances such as other alkylated imidazoles or incompletely cyclized intermediates may be present.[4]
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of synthesized this compound.
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can provide complementary information regarding the purity of pharmaceutical intermediates.[1]
| Method | Principle | Advantages | Limitations | Applicability to this compound |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution, quantitative accuracy, and reproducibility.[1] | Requires a chromophore for UV detection. | Primary method: Ideal for quantitative purity assessment and impurity profiling. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass detection capabilities of MS. | Provides molecular weight information for impurity identification.[1] | More complex instrumentation and potential for ion suppression. | Confirmatory method: Excellent for identifying unknown impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High sensitivity for volatile and semi-volatile impurities.[1] | Not suitable for non-volatile compounds like dicarboxylic acids without derivatization. | Limited use: Primarily for detecting residual solvents from the synthesis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the compound and any impurities present. | Gives structural information and can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. | Structural confirmation: Confirms the identity of the main compound and major impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple and rapid. | A sharp melting point indicates high purity, but impurities can sometimes go undetected. | Preliminary check: A broad melting range can indicate the presence of impurities. |
| Crystallization | A purification technique that can also serve as an indicator of purity.[6][7] | Can significantly improve the purity of the final product. | The efficiency of impurity removal depends on their solubility. | Purification step: The ability to form well-defined crystals is often an indicator of high purity. |
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | SIELC Technologies [sielc.com]
- 4. veeprho.com [veeprho.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives
A Comprehensive Comparison of the Coordination Properties of Imidazole-4,5-Dicarboxylic Acid Derivatives
This guide provides a detailed comparison of the coordination properties of various imidazole-4,5-dicarboxylic acid derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. By examining the structural, thermal, and photoluminescent characteristics of the coordination complexes formed with different metal ions, this document aims to facilitate the rational design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with desired functionalities.
Structural and Coordination Properties
Imidazole-4,5-dicarboxylic acid (H₃IDC) and its derivatives are versatile organic ligands in coordination chemistry.[1][2] The presence of two carboxyl groups and two imidazole nitrogen atoms allows for a variety of coordination modes, leading to the formation of diverse and intricate metal-organic architectures.[2] The coordination behavior can be finely tuned by modifying the substituent at the C2 position of the imidazole ring, as well as by varying reaction conditions such as pH, temperature, and the choice of metal ion and solvent.[3]
The deprotonation state of the ligand (H₂IDC⁻, HIDC²⁻, or IDC³⁻) plays a crucial role in determining the final structure, ranging from discrete 0D molecules to 1D chains, 2D layers, and 3D frameworks.[2]
Comparative Structural Data of Metal Complexes
The tables below summarize key structural parameters for coordination complexes of different imidazole-4,5-dicarboxylic acid derivatives with various metal ions. These parameters provide a quantitative basis for comparing the impact of the C2-substituent on the coordination environment.
| Ligand Derivative | Metal Ion | Coordination Number | Geometry | Selected Bond Lengths (Å) | Ref. |
| H₃IDC | Zn(II) | 6 | Octahedral | Zn-N: ~2.1, Zn-O: ~2.1 | [4] |
| H₃IDC | La(III) | - | - | La-O: ~2.5 | [5] |
| H₃MIDC (2-methyl) | Co(II) | 6 | Octahedral | Co-N: ~2.1, Co-O: ~2.1 | [6] |
| H₃EIDC (2-ethyl) | Ni(II) | 6 | Octahedral | Ni-N: ~2.1, Ni-O: ~2.1 | [2] |
| H₃PIDC (2-propyl) | Cu(II) | - | - | - | [6] |
| H₃PIDC (2-(pyridin-4-yl)) | Eu(III) | - | - | - | [7] |
| H₃DMPhIDC (2-(3,4-dimethylphenyl)) | Mn(II) | - | - | - | [1] |
Note: This table presents a selection of available data. For more detailed structural information, please refer to the cited literature.
Thermal Stability
The thermal stability of coordination polymers is a critical parameter for their potential applications. Thermogravimetric analysis (TGA) is commonly employed to evaluate the decomposition behavior of these materials. The substituent on the imidazole ring and the nature of the metal ion can significantly influence the thermal stability of the resulting complexes.
Comparative Thermal Decomposition Data
| Ligand Derivative | Metal Ion | Decomposition Temperature (°C) | Final Residue | Ref. |
| H₃IDC | Mn(II) | ~300-450 | Mn₃O₄ | [1] |
| H₃IDC | Co(II) | ~300-450 | Co₃O₄ | [1] |
| H₃IDC | Ni(II) | ~300-450 | NiO | [1] |
| H₃IDC | Zn(II) | ~300-620 | ZnO | [1] |
| H₃IDC | Cd(II) | ~300-620 | CdO | [1] |
| H₃PIDC (2-propyl) | Cu(II), Co(II), Fe(II), Ni(II) | up to 650 | Metal Oxide | [6] |
| H₃DMPhIDC (2-(3,4-dimethylphenyl)) | Mn(II), Pb(II), Cd(II), Cu(II), Zn(II) | - | Metal Oxide | [1] |
Photoluminescence Properties
Lanthanide-based coordination polymers constructed from imidazole-4,5-dicarboxylic acid derivatives often exhibit characteristic luminescence, making them promising materials for applications in sensing, lighting, and bio-imaging.[8][9][10] The ligand can act as an "antenna" by absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths.[10] The nature of the substituent at the C2 position can influence the efficiency of this energy transfer process and, consequently, the luminescence intensity.
Comparative Photoluminescence Data for Lanthanide Complexes
| Ligand Derivative | Lanthanide Ion | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Remarks | Ref. |
| H₃IDC | Eu(III) | - | ⁵D₀→⁷Fⱼ (j=1, 2, 3, 4) | Characteristic red emission | [9] |
| H₃IDC | Tb(III) | - | ⁵D₄→⁷Fⱼ (j=6, 5, 4, 3) | Characteristic green emission | [9] |
| H₃PIDC (2-(pyridin-4-yl)) | Sm(III) | - | ⁴G₅/₂→⁶Hⱼ (j=5/2, 7/2, 9/2) | Narrow emission bands | [7][11] |
| H₃PIDC (2-(pyridin-4-yl)) | Eu(III) | - | ⁵D₀→⁷Fⱼ (j=0, 1, 2, 3, 4) | Typical narrow emission bands | [7][11] |
| H₃PIDC (2-(pyridin-4-yl)) | Dy(III) | - | ⁴F₉/₂→⁶Hⱼ (j=15/2, 13/2) | Typical narrow emission bands | [7][11] |
| H₃DMPhIDC (2-(3,4-dimethylphenyl)) | Eu(III) | - | ⁵D₀→⁷Fⱼ (j=1, 2, 3, 4) | Characteristic sharp emission bands | [8] |
| H₃DMPhIDC (2-(3,4-dimethylphenyl)) | Tb(III) | - | ⁵D₄→⁷Fⱼ (j=6, 5, 4, 3) | Characteristic sharp emission bands | [8] |
Experimental Protocols
A. Hydrothermal Synthesis of Metal-Organic Frameworks
This protocol provides a general procedure for the synthesis of coordination polymers from imidazole-4,5-dicarboxylic acid derivatives and metal salts under hydrothermal conditions.
Procedure:
-
In a typical synthesis, the imidazole-4,5-dicarboxylic acid derivative and a metal salt are dissolved or suspended in a solvent or a mixture of solvents (e.g., water, N,N-dimethylformamide (DMF), ethanol).[5][6]
-
The mixture is stirred to ensure homogeneity and then transferred to a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (typically between 120 and 200 °C) for a period ranging from 24 to 72 hours.[5]
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystalline product is collected by filtration, washed with the solvent(s) used in the reaction, and then dried in air.
B. Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the crystal structure of the synthesized coordination polymers.
Procedure:
-
A suitable single crystal of the synthesized compound is carefully selected under a microscope.
-
The crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Diffraction data are collected at a specific temperature (often 100 K or room temperature) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).
-
The collected data are processed, which includes integration of reflection intensities and corrections for various factors (e.g., Lorentz and polarization effects).
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.[12]
-
The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[12]
-
The final output is a detailed three-dimensional model of the crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.
Signaling Pathways and Logical Relationships
The coordination of imidazole-4,5-dicarboxylic acid derivatives with metal ions is a multi-parameter process. The logical relationship between the synthetic conditions and the final product's properties can be visualized as follows:
This diagram illustrates that the choice of the ligand derivative, the metal ion, and the specific reaction conditions collectively determine the resulting crystal structure of the coordination polymer. The final structure, in turn, dictates the material's bulk properties, such as its thermal stability and photoluminescent behavior. By systematically varying these inputs, researchers can target the synthesis of materials with specific, desired characteristics.
References
- 1. Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Two dimethylphenyl imidazole dicarboxylate-based lanthanide metal–organic frameworks for luminescence sensing of benzaldehyde - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid, drawing from safety data sheets of structurally similar compounds in the absence of a specific datasheet for this exact chemical. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or fumes.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
Quantitative Safety Data Summary
The following table summarizes key safety classifications for compounds structurally related to this compound. This data should be considered as a conservative guide for handling the target compound.
| Hazard Classification | Category | Associated Risk |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with all local, regional, and national hazardous waste regulations. The following protocol provides a general guideline:
-
Waste Collection:
-
Waste Storage:
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1][3]
-
Do not allow the chemical to enter drains or the environment.[1]
-
For larger quantities or non-recyclable solutions, contact a licensed professional waste disposal service.[2] In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be an appropriate disposal method, but this should be performed by a licensed facility.[2]
-
Logical Flow of Disposal Procedure
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
